App-018
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
452782-06-8 |
|---|---|
Molecular Formula |
C114H156N24O28 |
Molecular Weight |
2310.6 g/mol |
IUPAC Name |
(4R)-4-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C114H156N24O28/c1-64(2)96(114(166)123-67(5)98(150)125-83(48-50-93(143)144)105(157)126-80(41-23-27-53-117)104(156)133-86(57-71-33-15-9-16-34-71)107(159)128-79(40-22-26-52-116)103(155)130-82(47-49-92(141)142)102(154)122-65(3)99(151)131-84(97(119)149)55-69-29-11-7-12-30-69)138-106(158)81(42-24-28-54-118)129-113(165)91(62-95(147)148)137-110(162)88(59-73-43-45-75(140)46-44-73)134-109(161)85(56-70-31-13-8-14-32-70)132-100(152)66(4)121-101(153)78(39-21-25-51-115)127-108(160)87(58-72-35-17-10-18-36-72)135-111(163)89(60-74-63-120-77-38-20-19-37-76(74)77)136-112(164)90(61-94(145)146)124-68(6)139/h7-20,29-38,43-46,63-67,78-91,96,120,140H,21-28,39-42,47-62,115-118H2,1-6H3,(H2,119,149)(H,121,153)(H,122,154)(H,123,166)(H,124,139)(H,125,150)(H,126,157)(H,127,160)(H,128,159)(H,129,165)(H,130,155)(H,131,151)(H,132,152)(H,133,156)(H,134,161)(H,135,163)(H,136,164)(H,137,162)(H,138,158)(H,141,142)(H,143,144)(H,145,146)(H,147,148)/t65-,66-,67-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-/m1/s1 |
InChI Key |
ZKKBZMXTFBAQLP-INNXVHPBSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
App-018 mechanism of action
An extensive search for "App-018" has yielded no specific information regarding a drug, compound, or therapeutic agent with this designation in publicly available scientific literature or databases. This suggests that "this compound" may be an internal project code, a very recent discovery not yet in the public domain, or a misnomer.
Consequently, it is not possible to provide a detailed technical guide or whitepaper on its mechanism of action as the foundational information is unavailable. Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public identifier, such as a chemical name, CAS number, or trade name, to facilitate a successful literature search.
Should "this compound" be a proprietary compound, the relevant information would be held by the developing organization and would not be accessible through public searches. If the designation is a typographical error, providing the correct identifier will be necessary to proceed with a detailed analysis of its mechanism of action.
An In-depth Technical Guide on the Characterization of CNS-Active and Cardiovascular Compounds
Disclaimer: Publicly available scientific literature and databases do not contain information on the synthesis of a compound designated as "App-018." This guide presents available data on two distinct compounds, EG-018 , a synthetic cannabinoid receptor agonist, and This compound , an apolipoprotein A-I (APOA1) inhibitor, to provide relevant technical information for researchers, scientists, and drug development professionals.
Section 1: EG-018 - A Synthetic Cannabinoid Receptor Agonist
EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit products and human samples.[1][2] It exhibits high affinity for both human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2]
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for EG-018.
Table 1: Receptor Binding Affinity of EG-018
| Receptor | Binding Affinity (Ki, nM) |
| Human CB1 | 21 |
| Human CB2 | 7 |
| Data from HEK293 cells expressing human CB1 and CB2 receptors.[1] |
Table 2: Functional Activity of EG-018
| Assay | Receptor | Potency (EC50, nM) | Efficacy |
| [35S]GTPγS Binding | Human CB1 | > THC | Weak Partial Agonist |
| [35S]GTPγS Binding | Human CB2 | Similar to THC | Similar to THC |
| Forskolin-stimulated cAMP Production | - | 40 | Similar to THC |
| Functional activity was assessed in HEK293 cells. |
Experimental Protocols
Detailed methodologies for the characterization of EG-018 are provided below.
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of EG-018 for human CB1 and CB2 receptors.
-
Method: Competition binding assays were performed using [3H]CP55,940 as the radioligand in HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the target receptor.
-
Incubate the membranes with a fixed concentration of [3H]CP55,940 and varying concentrations of EG-018.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
-
2. [35S]GTPγS Functional Assays:
-
Objective: To assess the functional activity of EG-018 at the G-protein level.
-
Method: [35S]GTPγS binding assays were conducted in membranes from HEK293 cells expressing human CB1 or CB2 receptors.
-
Procedure:
-
Pre-incubate cell membranes with GDP.
-
Add varying concentrations of EG-018 to the membranes in the presence of [35S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [35S]GTPγS to G-proteins.
-
Terminate the reaction and separate bound from free [35S]GTPγS by filtration.
-
Quantify the bound radioactivity.
-
Determine EC50 and maximal efficacy (Emax) from concentration-response curves.
-
3. cAMP Production Assays:
-
Objective: To measure the effect of EG-018 on adenylyl cyclase activity.
-
Method: Inhibition of forskolin-stimulated cAMP production was measured in HEK293 cells.
-
Procedure:
-
Pre-treat HEK293 cells with varying concentrations of EG-018.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure the concentration of cAMP using a suitable assay kit (e.g., ELISA-based).
-
Calculate the EC50 value for the inhibition of cAMP production.
-
4. In Vivo Cannabimimetic Effects (Mouse Model):
-
Objective: To evaluate the in vivo effects of EG-018.
-
Method: A tetrad test was performed in mice, assessing spontaneous activity, catalepsy, hypothermia, and analgesia.
-
Procedure:
-
Administer EG-018 to mice via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Measure spontaneous activity using activity chambers.
-
Assess catalepsy using the bar test.
-
Measure core body temperature to evaluate hypothermia.
-
Evaluate analgesia using the tail-flick or hot-plate test.
-
For antagonist studies, pre-treat animals with a selective CB1 antagonist like rimonabant before EG-018 administration.
-
Signaling Pathway
Caption: Signaling pathway of EG-018 via cannabinoid receptors.
Section 2: this compound - An Apolipoprotein A-I (APOA1) Inhibitor
This compound is identified as an apolipoprotein A-I (APOA1) inhibitor. It was initially developed by Novartis Pharma AG for the treatment of cardiovascular diseases. The development of this compound has been discontinued.
Mechanism of Action
As an APOA1 inhibitor, this compound would interfere with the function of apolipoprotein A-I, a major component of high-density lipoprotein (HDL). The therapeutic rationale for such a compound in cardiovascular disease is not immediately apparent from the available information, as APOA1 and HDL are generally considered protective against atherosclerosis. Further details on its specific mechanism and the reasons for its discontinuation are not publicly available.
Synthesis and Characterization Data
There is no publicly available information regarding the synthesis or detailed characterization of this compound.
References
App-018: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
App-018, also known as D-4F, is a synthetic peptide that mimics apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL). Its potential therapeutic applications, particularly in cardiovascular diseases, have garnered significant interest within the research community. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering critical data and experimental protocols to support its investigation and development.
Core Properties of this compound
This compound is an 18-amino acid peptide composed of D-amino acids, which confers resistance to enzymatic degradation compared to its L-amino acid counterparts. This enhanced stability is a key feature for its potential oral administration.
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and in vitro and in vivo applications. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Quantitative Solubility of this compound
| Solvent System | Concentration | Temperature | Method |
| Phosphate Buffered Saline (PBS) | 1.30 mg/mL | Not Specified | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (21.64 mM) | Room Temperature | Requires sonication |
Table 2: Qualitative Solubility and Recommended Solvents for this compound
| Solvent | Observations and Recommendations |
| Water / Aqueous Buffers | Soluble in water and can be solubilized in sterile saline[1]. For peptides with a net positive charge like this compound, dissolving in a slightly acidic solution (e.g., with a few drops of 10% - 30% acetic acid) can improve solubility if issues arise with neutral water or buffers. |
| Dimethyl Sulfoxide (DMSO) | This compound is readily soluble in DMSO. It is important to use freshly opened, non-hygroscopic DMSO as moisture can significantly impact solubility[2]. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity[3]. |
| Acetonitrile (ACN) / Water Mixtures | Used in sample preparation for analysis, suggesting good solubility in such mixtures. |
| Ethanol / Methanol | While general peptide solubility guidelines suggest these can be used for hydrophobic peptides, specific quantitative data for this compound is not readily available. |
Stability Profile
Understanding the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.
Table 3: Storage and Stability of this compound
| Format | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 3 years | Store sealed and away from moisture. |
| 4°C | 2 years | Store sealed and away from moisture. | |
| In Solvent | -80°C | 6 months | Specific solvent and concentration not detailed in the source. |
| -20°C | 1 month | Specific solvent and concentration not detailed in the source. | |
| Shipping | Room Temperature | A few days | Stable at ambient temperature for short periods. |
Potential Degradation Pathways for Peptides like this compound:
Peptides are susceptible to various degradation pathways, which can impact their biological activity. While specific degradation products for this compound have not been detailed in the reviewed literature, researchers should be aware of common peptide degradation mechanisms:
-
Hydrolysis: Cleavage of the peptide bond, which can be catalyzed by acids or bases.
-
Oxidation: Particularly affects residues such as methionine, cysteine, tryptophan, and histidine.
-
Deamidation: The removal of an amide group, commonly from asparagine and glutamine residues.
-
Racemization: Conversion of an L-amino acid to a D-amino acid or vice versa. As this compound is composed of D-amino acids, this may be less of a concern for its biological activity.
Experimental Protocols
Protocol 1: General Procedure for Solubilization of this compound
This protocol provides a general workflow for dissolving lyophilized this compound.
Workflow for solubilizing lyophilized this compound.
Protocol 2: Forced Degradation Study for Stability Assessment
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.
References
- 1. Apolipoprotein-AI mimetic peptides D-4F and L-5F decrease hepatic inflammation and increase insulin sensitivity in C57BL/6 mice | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vitro Bioactivity of APP-018 (D-4F): A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro activity of APP-018, an apolipoprotein A-I (ApoA-I) mimetic peptide also known as D-4F. Developed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the cellular and molecular effects of this compound across various cell types, highlighting its therapeutic potential in cardiovascular and inflammatory diseases, as well as oncology.
Core Mechanism of Action
This compound (D-4F) is a synthetic peptide designed to mimic the biological functions of ApoA-I, the primary protein component of high-density lipoprotein (HDL). Its principal mechanism revolves around binding and removing oxidized lipids, thereby reducing oxidative stress and inflammation. The in vitro data presented herein substantiates its multifaceted atheroprotective and anti-inflammatory properties.
Quantitative In Vitro Activity of this compound (D-4F)
The following tables summarize the significant quantitative in vitro effects of this compound (D-4F) observed in various cell-based assays.
Table 1: Effects on Ovarian Cancer Cells (ID8)
| Parameter Assessed | Concentration of this compound (D-4F) | Duration | Observed Effect |
| Cell Viability | 1 or 10 µg/ml | Not Specified | Significant reduction in the number of viable cells[1] |
| Cell Proliferation (BrdU assay) | 1 or 10 µg/ml | Not Specified | Significant inhibition of proliferation[1] |
| Superoxide Levels (DHE assay) | 1 or 10 µg/ml | 1, 4, and 24 hrs | Significant decrease in superoxide levels[1] |
| Protein Carbonyl Content | Not Specified | 4 and 24 hrs | Significant decrease in protein carbonyl content[1] |
| Lipid Peroxides (TBARS assay) | Not Specified | Not Specified | Significant reduction in lipid peroxides[1] |
| GSH/GSSG Ratio | Not Specified | Not Specified | Marked increase, indicating reduced oxidative stress |
| MnSOD mRNA Expression | 1 or 10 µg/ml | 24 hrs | Significant increase in MnSOD mRNA levels |
| MnSOD Protein Expression | 1 or 10 µg/ml | 24 hrs | Significant increase in MnSOD protein levels |
Table 2: Effects on Vascular Smooth Muscle Cells (VSMCs)
| Parameter Assessed | Concentration of this compound (D-4F) | Condition | Observed Effect |
| Cell Proliferation | Dose-dependent | ox-LDL induced | Inhibition of VSMC proliferation |
| Cell Migration | Dose-dependent | ox-LDL induced | Inhibition of VSMC migration |
| Heme Oxygenase-1 (HO-1) Expression | Not Specified | Not Specified | Upregulation of HO-1 expression |
Table 3: Effects on Human Alveolar Type II Cells (A549)
| Parameter Assessed | Concentration of this compound (D-4F) | Condition | Observed Effect |
| Cell Viability | Not Specified | Influenza A infection | Increased cell viability |
| Cytokine Production | Not Specified | Influenza A infection | Suppression of virus-induced cytokine production |
| Caspase Activation | Not Specified | Influenza A infection | Suppression of caspases associated with cytokine production |
| Proinflammatory Oxidized Phospholipid Production | Not Specified | Influenza A infection | Inhibition of production |
| IFN-α and IFN-β Secretion | Not Specified | 24 and 48 hrs post-infection | Suppression of IFN-α and IFN-β activities |
| IL-6 Levels | Increasing concentrations | 48 hrs post-infection | Dose-dependent inhibition of the increase in IL-6 levels |
Table 4: Effects on Human Umbilical Vein Endothelial Cells (HUVECs)
| Parameter Assessed | Concentration of this compound (D-4F) | Condition | Observed Effect |
| Cell Viability | Not Specified | ox-LDL induced | Significant inhibition of ox-LDL-induced reduction in viability |
| Apoptosis | Not Specified | ox-LDL induced | Significant inhibition of ox-LDL-induced apoptosis |
| LDH Release | Not Specified | ox-LDL induced | Significant inhibition of ox-LDL-induced LDH release |
| Intracellular Reactive Oxygen Species | Not Specified | ox-LDL induced | Scavenging of intracellular ROS |
| Lipid Peroxide Production | Not Specified | ox-LDL induced | Suppression of lipid peroxide production |
| PEDF Expression | Not Specified | ox-LDL induced | Attenuation of ox-LDL-induced decrease in PEDF expression |
Table 5: Effects on Macrophages
| Parameter Assessed | Cell Type | Concentration of this compound (D-4F) | Duration | Observed Effect |
| Cholesterol Efflux | J774 mouse macrophages | 1, 10, 50, or 100 µg/ml | 24 hrs | Significant concentration- and time-dependent increase |
| ABCA1 mRNA and Protein Expression | J774 mouse macrophages | Dose-dependent | Not Specified | Increase in expression levels |
| Intracellular cAMP Levels | J774 mouse macrophages | Dose-dependent | Not Specified | Increase in cAMP levels |
| Alternative Activation (M2 phenotype) | THP-1 derived macrophages | 1, 5, and 10 µg/ml | Not Specified | Reduction in IL-4 induced alternative activation by 45.38%, 59.98%, and 60.10%, respectively |
| TNF-α mRNA Levels | IL-4 treated MDMs | 10 µg/ml | 48 hrs | 16% increase |
| TGF-β1 mRNA Levels | IL-4 treated MDMs | 10 µg/ml | 48 hrs | 39% decrease |
| TGF-β1 Protein Expression | IL-4 treated MDMs | 10 µg/ml | 48 hrs | 61% decrease |
Signaling Pathways and Experimental Workflows
This compound (D-4F) Signaling in Macrophages
Caption: this compound (D-4F) promotes cholesterol efflux via the cAMP-PKA-ABCA1 pathway.
This compound (D-4F) Signaling in Vascular Smooth Muscle Cells
Caption: this compound (D-4F) inhibits VSMC proliferation and migration through HO-1 upregulation.
General Experimental Workflow for In Vitro Cell-Based Assays
Caption: Generalized workflow for assessing the in vitro activity of this compound (D-4F).
Detailed Experimental Protocols
Cell Viability and Proliferation Assays
-
Cell Culture: ID8 mouse ovarian cancer cells were cultured in appropriate media. For experiments, cells were seeded in 96-well plates and grown to 50% confluence, followed by serum starvation for 24 hours.
-
Treatment: Cells were treated with this compound (D-4F) at concentrations of 1 or 10 µg/ml.
-
Viability Assessment: The number of viable cells was determined using a standard cell counting method after treatment.
-
Proliferation Assay (BrdU Incorporation): Proliferation was measured using a BrdU incorporation assay, which quantifies DNA synthesis in proliferating cells.
Oxidative Stress Assays
-
Superoxide Measurement (DHE Assay): ID8 cells were seeded in six-well plates. Following treatment with this compound (D-4F), cells were incubated with dihydroethidium (10 µM) for 30 minutes. Fluorescence was measured to determine superoxide levels.
-
Lipid Peroxidation (TBARS Assay): Lipid peroxides in cell lysates were measured using a thiobarbituric acid reactive substances (TBARS) assay.
-
Protein Carbonyl Content: Protein oxidation was assessed by measuring the protein carbonyl content in cell lysates.
-
GSH/GSSG Ratio: The ratio of reduced (GSH) to oxidized (GSSG) glutathione was measured to evaluate the cellular redox state.
Western Blot Analysis
-
Protein Extraction: Total cell lysates from treated and untreated cells were prepared.
-
SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to nitrocellulose membranes.
-
Immunoblotting: Membranes were probed with primary antibodies against target proteins (e.g., MnSOD, CuZnSOD, ABCA1, β-actin as a loading control), followed by incubation with appropriate secondary antibodies.
-
Detection: Protein bands were visualized using a suitable detection method.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells, and cDNA was synthesized using reverse transcriptase.
-
PCR Amplification: qRT-PCR was performed using specific primers for target genes (e.g., MnSOD, ABCA1) and a reference gene (e.g., cyclophilin).
-
Data Analysis: Relative mRNA expression was calculated using the comparative Ct method.
Cholesterol Efflux Assay
-
Cell Culture and Labeling: J774 mouse macrophages were cultured and labeled with a fluorescent cholesterol analog.
-
Treatment: Cells were incubated with this compound (D-4F) at various concentrations (1, 10, 50, or 100 µg/ml) for 24 hours.
-
Quantification: The amount of cholesterol effluxed from the cells into the medium was quantified.
Conclusion
The comprehensive in vitro data for this compound (D-4F) demonstrates its significant bioactivity across multiple cell types relevant to atherosclerosis, inflammation, and cancer. Its ability to modulate key signaling pathways involved in oxidative stress, cholesterol metabolism, and cellular proliferation underscores its potential as a novel therapeutic agent. This guide provides a foundational resource for further research and development of this compound and related ApoA-I mimetic peptides.
References
Preliminary Research Findings on App-018 (D-4F): A Technical Whitepaper
Introduction
App-018, also known as D-4F, is an 18-amino acid mimetic peptide of apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL).[1][2] Synthesized from D-amino acids, D-4F is resistant to proteolysis, allowing for oral administration.[3] It was developed to emulate the atheroprotective functions of ApoA-I, which include promoting reverse cholesterol transport and exhibiting anti-inflammatory properties.[1][4] Although its clinical development for atherosclerosis has been discontinued, preliminary research has provided significant insights into its mechanism of action and potential therapeutic effects in cardiovascular diseases. This document serves as a technical guide summarizing the key quantitative findings, experimental protocols, and associated signaling pathways from preclinical and early clinical research on this compound (D-4F).
Data Presentation: Quantitative Findings
The following tables summarize the key quantitative data from various studies on this compound (D-4F).
Table 1: In Vivo Efficacy Data
| Parameter | Animal Model | Treatment Details | Key Result | Reference |
|---|---|---|---|---|
| Atherosclerosis | ApoE-null Mice | 0.3 mg/mL in drinking water for 4 weeks | 43% reduction in vein graft plaque size | |
| ApoE-null Mice | 50 µg daily IP injection for 4 weeks | 42% reduction in vein graft plaque size | ||
| ApoE-null Mice | 0.3 mg/mL in drinking water for 4 weeks | 70% reduction in plaque lipid content | ||
| ApoE-null Mice | 0.3 mg/mL in drinking water for 4 weeks | 63% reduction in plaque macrophage immunoreactivity | ||
| Metabolic Effects | High-Fat Diet (HFD)-fed C57BL/6 Mice | D-4F treatment | 1.40-fold decrease in Glucose Tolerance Test (AUC) vs. HFD |
| | HFD-fed C57BL/6 Mice | D-4F treatment | 1.63-fold decrease in Insulin Tolerance Test (AUC) vs. HFD | |
Table 2: In Vitro Activity
| Assay | Cell Line | Treatment Details | Key Result | Reference |
|---|---|---|---|---|
| Cholesterol Efflux | RAW264.7 Macrophages | 1, 10, 50, 100 µg/mL D-4F for 24 hours | Significant, concentration-dependent increase in cholesterol efflux |
| Antiviral Activity | A549 Human Pneumocytes (Influenza A infected) | D-4F co-incubation | 50% reduction in viral titers at 48 hours post-infection | |
Table 3: Human Phase I Clinical Trial Data (Multiple-Dose)
| Parameter | Population | Treatment Details | Key Result | Reference |
|---|---|---|---|---|
| Pharmacokinetics (AUC) | High-Risk CHD Patients (Men) | 300 mg oral dose | Mean Plasma AUC (0-8h): 22.7 ± 19.6 ng/mLh | |
| High-Risk CHD Patients (Men) | 500 mg oral dose | Mean Plasma AUC (0-8h): 104.0 ± 60.9 ng/mLh |
| Pharmacodynamics (HII) | High-Risk CHD Patients | 300-500 mg oral dose for 13 days | ~50% reduction (halving) of HDL Inflammatory Index (HII) vs. placebo | |
Signaling Pathways and Workflows
Cholesterol Efflux via cAMP/PKA/ABCA1 Pathway
This compound (D-4F) promotes the removal of cholesterol from macrophages, a key step in reverse cholesterol transport. Research indicates this is achieved by activating the cAMP-PKA signaling pathway, which leads to the upregulation of the ATP-binding cassette transporter A1 (ABCA1). ABCA1 is a crucial membrane transporter that facilitates the efflux of cholesterol from cells to lipid-poor ApoA-I or its mimetics.
Caption: D-4F mediated cholesterol efflux pathway via cAMP/PKA and ABCA1 upregulation.
Proposed Role in VEGF-Mediated Angiogenesis
Preliminary findings suggest that this compound (D-4F), in combination with Vascular Endothelial Growth Factor A (VEGFA), stimulates the expression of angiogenesis markers CD31 and endothelial nitric oxide synthase (eNOS). This process involves the activation of the ERK1/2 signaling pathway, which is a central regulator of cell proliferation and differentiation, ultimately promoting angiogenesis.
Caption: Proposed role of D-4F in potentiating VEGF-mediated angiogenesis via ERK1/2.
Experimental Workflow: In Vivo Atherosclerosis Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound (D-4F) in an animal model of atherosclerosis.
Caption: Workflow for evaluating D-4F efficacy in a murine vein graft atherosclerosis model.
Experimental Protocols
In Vivo Atherosclerosis Model in ApoE-null Mice
This protocol was used to assess the effect of D-4F on both rapidly evolving (vein graft) and established (aortic) atherosclerotic lesions.
-
Animal Model: Apolipoprotein E-null (ApoE-null) mice, 16 weeks of age.
-
Surgical Procedure: A segment of the inferior vena cava is surgically grafted into the right carotid artery. This model induces the rapid development of complex atherosclerotic plaques in the vein graft.
-
Treatment Groups:
-
Oral Control: Mice receive standard drinking water.
-
Oral D-4F: D-4F is administered in the drinking water at a concentration of 0.3 mg/mL.
-
Intraperitoneal (IP) Control: Mice receive daily IP injections of 0.9% saline (200 µL).
-
IP D-4F: Mice receive daily IP injections of D-4F (50 µg in 200 µL saline).
-
-
Duration: Treatment is administered for 4 weeks, starting immediately after the vein graft surgery.
-
Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized.
-
The vein grafts and native aortas are harvested, fixed, and embedded for histological analysis.
-
Sections are stained (e.g., with Oil Red O for lipids) and analyzed via immunohistochemistry for specific markers like macrophage presence.
-
Quantitative analysis is performed using imaging software to measure plaque size, lipid content, and macrophage immunoreactivity.
-
Macrophage Cholesterol Efflux Assay
This in vitro assay measures the capacity of D-4F to promote the removal of cholesterol from macrophages.
-
Cell Line: RAW264.7 mouse macrophages.
-
Protocol:
-
Cholesterol Loading: Macrophages are incubated with radiolabeled cholesterol (e.g., ³H-cholesterol) for 24-48 hours to allow for cholesterol uptake.
-
Equilibration: Cells are washed and incubated with serum-free media for a period to allow cholesterol to equilibrate within cellular pools.
-
Treatment: The media is replaced with fresh media containing different concentrations of D-4F (e.g., 1, 10, 50, 100 µg/mL) or a control vehicle.
-
Efflux Period: Cells are incubated for a defined period (e.g., 24 hours) to allow for cholesterol efflux from the cells into the media.
-
Quantification:
-
The amount of radiolabeled cholesterol in the supernatant (media) is measured using a scintillation counter.
-
The cells are lysed, and the amount of radiolabeled cholesterol remaining in the cells is measured.
-
Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
-
-
HDL Inflammatory Index (HII) Assay
This assay was used in human clinical trials to measure the anti-inflammatory or pro-inflammatory properties of a patient's HDL.
-
Objective: To determine if HDL can inhibit the oxidation of a standardized low-density lipoprotein (LDL) in a cell-free assay.
-
Protocol:
-
Sample Collection: Blood samples are collected from subjects, and plasma is isolated.
-
Assay Components:
-
A standard human LDL preparation.
-
The subject's isolated HDL.
-
A fluorescent indicator dye that reacts with oxidized lipids.
-
-
Procedure:
-
The subject's HDL is added to the standard LDL.
-
A pro-oxidant is introduced to initiate LDL oxidation.
-
The mixture is incubated, and the generation of oxidized lipids is measured by monitoring the change in fluorescence over time.
-
-
Calculation:
-
The HDL Inflammatory Index (HII) is calculated as the ratio of the oxidation value in the presence of the subject's HDL to the oxidation value in the absence of HDL.
-
An HII value > 1.0 indicates pro-inflammatory HDL, while a value < 1.0 indicates anti-inflammatory HDL. A lower value signifies improved HDL function.
-
-
References
- 1. D-4F, an apolipoprotein A-I mimetic peptide, promotes cholesterol efflux from macrophages via ATP-binding cassette transporter A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Oral Apolipoprotein A‐I Mimetic D‐4F Lowers HDL‐Inflammatory Index in High‐Risk Patients: A First‐in‐Human Multiple‐Dose, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery of App-018
Executive Summary
EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit products and human samples.[1] It is an analog of JWH-018, a well-known synthetic cannabinoid, but is structurally distinct due to its carbazole core instead of an indole core.[2] EG-018 demonstrates high affinity for both human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] Despite its affinity, it acts as a weak partial agonist at the CB1 receptor, with lower efficacy but greater potency than THC.[1] In vivo studies in mice have shown that EG-018 can produce cannabinoid-like effects such as hypomotility, catalepsy, and hypothermia when administered intravenously.
Quantitative Data Summary
The following tables summarize the key quantitative data available for EG-018.
Table 1: Receptor Binding Affinity of EG-018
| Receptor | Binding Affinity (Ki, nM) |
| Human CB1 | 21 |
| Human CB2 | 7 |
Table 2: In Vitro Functional Activity of EG-018
| Assay | Receptor | Potency (EC50, nM) | Efficacy (% of THC) |
| [35S]GTPγS Binding | Human CB1 | > THC | < THC |
| [35S]GTPγS Binding | Human CB2 | Similar to THC | Similar to THC |
| Forskolin-stimulated cAMP inhibition | Human CB1 | 40 | Similar to THC |
Table 3: In Vivo Effects of EG-018 in Mice
| Administration Route | Dose | Effect |
| Intraperitoneal (i.p.) | 100 mg/kg | No significant effects in tetrad or drug discrimination |
| Intravenous (i.v.) | 56 mg/kg | Hypomotility, catalepsy, hypothermia |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of EG-018 for human CB1 and CB2 receptors.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human CB1 or CB2 receptors were used.
-
Membrane Preparation: Cell membranes were prepared by homogenization and centrifugation.
-
Competition Binding Assay: Membranes were incubated with a radiolabeled cannabinoid agonist, [3H]CP55,940, and varying concentrations of EG-018.
-
Detection: The amount of bound radioligand was measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
Objective: To assess the functional activity of EG-018 as a G-protein activator at CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells expressing CB1 or CB2 receptors were used.
-
Assay Buffer: Membranes were incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of EG-018.
-
Incubation: The reaction was allowed to proceed at 30°C.
-
Termination and Filtration: The reaction was stopped by rapid filtration through glass fiber filters.
-
Detection: The amount of bound [35S]GTPγS was quantified by liquid scintillation counting.
-
Data Analysis: EC50 and Emax values were determined by non-linear regression analysis.
In Vivo Cannabinoid Tetrad Assay
Objective: To evaluate the cannabimimetic effects of EG-018 in mice.
Methodology:
-
Animals: Male mice were used for the experiments.
-
Drug Administration: EG-018 was administered either intraperitoneally (i.p.) or intravenously (i.v.).
-
Tetrad Measures: The following four parameters were assessed:
-
Locomotor activity: Measured using an open-field arena.
-
Catalepsy: Assessed by the bar test.
-
Nociception: Evaluated using the tail-flick or hot-plate test.
-
Rectal temperature: Measured with a digital thermometer.
-
-
Data Analysis: The effects of EG-018 were compared to a vehicle control group.
Signaling Pathways and Experimental Workflows
EG-018 Signaling Pathway at Cannabinoid Receptors
EG-018, as a cannabinoid receptor agonist, is expected to activate the canonical G-protein coupled receptor (GPCR) signaling pathway. Upon binding to CB1 or CB2 receptors, it promotes the exchange of GDP for GTP on the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors such as adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: EG-018 signaling pathway at cannabinoid receptors.
In Vitro Experimental Workflow
The following diagram illustrates the general workflow for the in vitro characterization of EG-018.
Caption: In vitro experimental workflow for EG-018.
In Vivo Experimental Workflow
The workflow for the in vivo assessment of EG-018's cannabimimetic effects is depicted below.
Caption: In vivo experimental workflow for EG-018.
Conclusion
EG-018 is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. While it exhibits partial agonism at the CB1 receptor in vitro, its in vivo effects are more pronounced with intravenous administration. Further research is needed to fully elucidate its pharmacological profile and potential therapeutic or toxicological implications. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in this class of compounds.
References
Unraveling "App-018": A Multifaceted Designation in Therapeutic Research
The term "App-018" appears to be a non-specific identifier, with scientific and clinical literature attributing this designation to several distinct therapeutic candidates and research tools. An in-depth review reveals at least four different investigational compounds and a category of mobile health applications, each with unique mechanisms of action and therapeutic targets. This guide provides a comprehensive overview of the available data for each entity to clarify their potential therapeutic applications for researchers, scientists, and drug development professionals.
MGC018 (Vobramitamab Duocarmazine): An Antibody-Drug Conjugate for Solid Tumors
MGC018, also known as vobramitamab duocarmazine, is an antibody-drug conjugate (ADC) that has shown significant promise in preclinical and clinical studies for the treatment of various solid tumors.
Mechanism of Action: MGC018 is designed to target B7-H3, a protein overexpressed on the surface of a wide range of cancer cells.[1][2][3] The ADC consists of a humanized monoclonal antibody that binds to B7-H3, linked to a potent DNA-alkylating agent called duocarmycin.[1][2] Upon binding to B7-H3 on a cancer cell, MGC018 is internalized, and the duocarmycin payload is released, leading to cell death.
Therapeutic Potential: Preclinical studies have demonstrated the potent antitumor activity of MGC018 in various cancer models, including breast, ovarian, lung, prostate, and head and neck cancers, as well as melanoma. The ADC has also shown efficacy in pediatric solid tumor models such as neuroblastoma, osteosarcoma, Ewing sarcoma, and rhabdomyosarcoma. A key feature of MGC018 is its ability to induce "bystander killing," where the released payload can eliminate neighboring cancer cells that may not express B7-H3.
Clinical Development: MGC018 has advanced to Phase 1/2 clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with an anti-PD-1 antibody. These trials are evaluating the safety and efficacy of the drug in humans for the first time.
Experimental Protocols:
-
In Vitro Cytotoxicity Assays: The cytotoxicity of MGC018 was evaluated against B7-H3-positive human tumor cell lines. Cell viability was measured after a 5-day incubation with the ADC using systems like the IncuCyte Live-Cell Analysis System.
-
In Vivo Efficacy Studies: Antitumor activity was assessed in xenograft models of human cancers. Tumors were established in mice, which were then treated with MGC018. Tumor volume was monitored to determine the extent of tumor growth inhibition or regression.
Signaling and Action Pathway
Caption: Mechanism of action of MGC018.
This compound: An Apolipoprotein A-I (APOA1) Inhibitor for Cardiovascular Disease
Another compound identified as this compound is an inhibitor of Apolipoprotein A-I (APOA1).
Mechanism of Action: This compound was investigated for its role in cardiovascular diseases. Preclinical studies explored its effects in the context of hypercholesterolemia and myocardial infarction. The research focused on the interplay between an ApoA-I mimetic peptide (D-4F), vascular endothelial growth factor (VEGF), and HDL's proinflammatory properties in animal models.
Therapeutic Potential and Status: The development of this compound as an APOA1 inhibitor was discontinued. The available research suggests it was part of investigations into angiogenesis and cardiac function in the context of high cholesterol.
EG-018: A Synthetic Cannabinoid Receptor Agonist
EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that has been studied for its pharmacological effects.
Mechanism of Action: EG-018 binds to and activates both CB1 and CB2 cannabinoid receptors. It has a high affinity for both receptors, though it acts as a weak partial agonist at the CB1 receptor. Its activity includes the inhibition of forskolin-stimulated cAMP production.
Pharmacological Effects: In vivo studies in mice have shown that intravenous administration of EG-018 can induce cannabimimetic effects such as hypomotility, catalepsy, and hypothermia. However, when administered intraperitoneally, it did not produce significant effects, suggesting limited brain receptor occupancy via this route.
Quantitative Data Summary
| Parameter | Value | Receptor |
| Binding Affinity (Ki) | 21 nM | Human CB1 |
| Binding Affinity (Ki) | 7 nM | Human CB2 |
ADL-018: A Biosimilar to Omalizumab (Xolair®)
ADL-018 is identified as a proposed biosimilar to omalizumab (Xolair®).
Therapeutic Application: This product is being developed for the treatment of Chronic Idiopathic/Spontaneous Urticaria. Omalizumab is a monoclonal antibody that targets and inhibits free IgE, playing a crucial role in allergic responses.
Clinical Development: A Phase 3 clinical trial for ADL-018 has reported positive topline results, demonstrating therapeutic equivalence and comparable safety to Xolair®. The study's primary endpoint was the change in weekly itch severity score at 12 weeks. A Biologics License Application (BLA) is planned for the fourth quarter of 2025.
"App" as a Mobile Application in Healthcare
The search for "this compound" also returned results related to mobile health applications used in clinical settings. These are software applications designed for patient monitoring and support.
-
Symptom Monitoring in Cancer Patients: A pilot study investigated the feasibility of a mobile app for cancer patients to monitor and track side effects of systemic anti-neoplastic treatments.
-
Psychological Support for Leukemia Patients: A randomized clinical trial tested a psychological mobile app called DREAMLAND for patients with newly diagnosed acute myeloid leukemia undergoing intensive chemotherapy. The app was found to be feasible and potentially beneficial for quality of life, mood, and symptom burden.
-
Substance Use Disorders: Umbrella reviews have assessed the therapeutic content and effectiveness of mobile phone applications for substance use disorders, with some evidence supporting their use for delivering cognitive behavioral therapy and contingency management.
Due to the varied nature of the entities identified as "this compound," researchers and professionals are advised to specify the full compound name (e.g., MGC018) or therapeutic area of interest to access the correct and relevant data for their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of the investigational B7-H3 antibody-drug conjugate, vobramitamab duocarmazine, in preclinical models of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1/2, First-in-Human, Open-Label, Dose-Escalation Study of MGC018 (Anti–B7-H3 Antibody Drug Conjugate) Alone and in Combination with MGA012 (Anti–PD-1 Antibody) in Patients with Advanced Solid Tumors (MGC018-01) | Inova [inova.org]
Methodological & Application
Application Protocol: App-018 (Apolipoprotein A-I Mimetic Peptide) in Endothelial Cell Culture
For Research Use Only.
Introduction
App-018 is an 18-amino-acid peptide that mimics the structure and function of apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL). This mimetic peptide, also known as D-4F, is synthesized from D-amino acids to resist enzymatic degradation.[1][2] this compound has demonstrated significant potential in modulating inflammatory responses and restoring the pro-angiogenic functions of endothelial cells, particularly in disease states like hypercholesterolemia.[2]
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, and its signaling is often impaired in disease. This compound has been shown to restore VEGF-induced angiogenesis by activating downstream signaling pathways, including the ERK1/2 pathway.[2] This document provides detailed protocols for studying the effects of this compound on endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis.
Data Summary
The following tables summarize the quantitative effects of this compound (D-4F) on human aortic endothelial cells (HAECs).
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Treatment Concentration (µg/mL) | Cell Proliferation (% of Control) |
| 0 (Control) | 100% |
| 10 | Increased |
| 25 | Increased |
| 50 | 121% (Peak Effect)[3] |
| 100 | Decreased from peak |
Data adapted from studies on HAEC proliferation, where 50 µg/mL was identified as the optimal concentration for promoting cell growth.
Table 2: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)
| Treatment | Wound Closure (% of Control) |
| Control | 100% |
| This compound (50 µg/mL) | 151% |
| VEGF (Positive Control) | Increased |
Data represents the increased migration of HAECs into a wound area after treatment with this compound.
Table 3: Effect of this compound on Endothelial Cell Migration (Transwell Assay)
| Treatment | Migrated Cells (% of Control) |
| Control | 100% |
| This compound (50 µg/mL) | 117% |
Data shows the increase in HAEC migration through a transwell membrane towards a chemoattractant, further confirming the pro-migratory effect of this compound.
Signaling Pathway
The pro-angiogenic effects of this compound are linked to its ability to modulate the VEGF signaling cascade. VEGF binding to its receptor, VEGFR2, on endothelial cells triggers a series of intracellular events, including the activation of the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and migration.
Experimental Protocols
General Cell Culture and Maintenance
Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) are recommended for these assays.
-
Culture Medium: Endothelial Cell Growth Medium (EGM) supplemented with 2% FBS, hydrocortisone, hFGF, R3-IGF-1, ascorbic acid, hEGF, GA-1000, and heparin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA for detachment and neutralize with trypsin neutralizer solution.
Protocol 1: Endothelial Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Endothelial cells (HUVECs or HAECs)
-
96-well plates
-
Complete EGM
-
This compound (D-4F) stock solution (in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete EGM.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete EGM to achieve final concentrations (e.g., 0, 10, 25, 50, 100 µg/mL). Remove the old medium from the wells and add 100 µL of the this compound containing medium. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation.
Protocol 2: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the directional migration of endothelial cells.
Materials:
-
Endothelial cells
-
6-well or 12-well plates
-
P200 pipette tips or a cell-scratch instrument
-
Complete EGM
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed endothelial cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile P200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound (e.g., 50 µg/mL) or a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope.
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Endothelial cells
-
96-well plates
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Serum-free endothelial cell basal medium (EBM)
-
This compound stock solution
-
Calcein AM (optional, for fluorescence imaging)
Procedure:
-
Plate Coating: Thaw the Basement Membrane Matrix on ice. Add 50 µL of the matrix to each well of a pre-chilled 96-well plate.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Harvest endothelial cells and resuspend them in serum-free EBM at a concentration of 2.5 x 10^5 cells/mL.
-
Treatment: Prepare a cell suspension containing the desired concentration of this compound (e.g., 50 µg/mL) or a vehicle control.
-
Cell Seeding: Carefully add 100 µL of the cell suspension onto the solidified matrix in each well.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Imaging: Visualize and capture images of the tube-like structures using an inverted microscope. If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging with a fluorescence microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
References
- 1. Apolipoprotein-AI mimetic peptides D-4F and L-5F decrease hepatic inflammation and increase insulin sensitivity in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apolipoprotein A-I Mimetic Peptide Restores VEGF-induced Angiogenesis in Hypercholesterolemic Ischemic Heart by Reducing HDL Proinflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apolipoprotein A-1 mimetic peptide 4F promotes endothelial repairing and compromises reendothelialization impaired by oxidized HDL through SR-B1 - PMC [pmc.ncbi.nlm.nih.gov]
MGC018: An Anti-B7-H3 Antibody-Drug Conjugate for Solid Tumor Models
Due to the ambiguity of the designation "App-018," this document provides detailed application notes and protocols for three potential candidates identified in publicly available scientific literature that bear similar names: MGC018 , an antibody-drug conjugate for solid tumors; EG-018 , a synthetic cannabinoid receptor agonist; and This compound , a discontinued apolipoprotein A-I stimulant from Novartis. Researchers should verify the specific compound of interest to ensure the appropriate protocol is selected.
Application Note: MGC018 is a preclinical antibody-drug conjugate (ADC) that targets B7-H3, a protein overexpressed on various solid cancers.[1][2][3][4] The ADC consists of a humanized anti-B7-H3 antibody linked to the duocarmycin payload, vc-seco-DUBA, which induces DNA damage and cell death.[3] MGC018 is effective in reducing tumor growth in xenograft models of breast, ovarian, lung, and melanoma cancers and has demonstrated a favorable pharmacokinetic and safety profile in cynomolgus monkeys. Its mechanism includes direct cytotoxicity to B7-H3-positive tumor cells and a "bystander effect" that kills adjacent B7-H3-negative cells.
Quantitative Data Summary
Table 1: In Vivo Efficacy of Single-Dose MGC018 in Xenograft Models
| Xenograft Model | Mouse Strain | MGC018 Dose (mg/kg) | Tumor Volume Reduction (%) | Complete Regressions |
|---|---|---|---|---|
| MDA-MB-468 (Breast) | CD-1 nude | 6 | 98 | 4/5 |
| MDA-MB-468 (Breast) | CD-1 nude | 3 | 44 | 1/5 |
| A375.S2 (Melanoma) | CD-1 nude | 3 | 99 | 6/7 |
| A375.S2 (Melanoma) | CD-1 nude | 1 | 84 | Not Specified |
| Calu-6 (Lung) | CD-1 nude | 10 | 91 | Not Specified |
| Calu-6 (Lung) | CD-1 nude | 6 | 84 | Not Specified |
| Calu-6 (Lung) | CD-1 nude | 3 | 72 | Not Specified |
| Calu-6 (Lung) | SCID/CES1c KO | 10 | 100 | 5/6 |
| Calu-6 (Lung) | SCID/CES1c KO | 6 | 97 | Not Specified |
| Calu-6 (Lung) | SCID/CES1c KO | 3 | 79 | Not Specified |
Data compiled from preclinical studies.
Table 2: In Vivo Efficacy of Repeat-Dose (QW×4) MGC018 in Xenograft Models
| Xenograft Model | Mouse Strain | MGC018 Dose (mg/kg) | Tumor Volume Reduction (%) | Complete Regressions |
|---|---|---|---|---|
| MDA-MB-468 (Breast) | CD-1 nude | 1 | 98 | 7/7 |
| MDA-MB-468 (Breast) | CD-1 nude | 0.3 | 60 | 3/7 |
| PA-1 (Ovarian) | CD-1 nude | 1 | 93 | 2/7 |
| PA-1 (Ovarian) | CD-1 nude | 0.3 | 62 | Not Specified |
Data compiled from preclinical studies.
Experimental Protocols
1. Cell Line-Derived Xenograft (CDX) Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of MGC018 in mice bearing human tumor xenografts.
-
Animal Models: Female CD-1 nude (Crl:CD1-Foxn1nu) or SCID/CES1c KO mice, 5-7 weeks old.
-
Tumor Implantation:
-
Harvest human tumor cells (e.g., MDA-MB-468, Calu-6, PA-1) during logarithmic growth phase.
-
Resuspend 5 x 10^6 cells in a 1:1 mixture of culture medium and Matrigel.
-
Subcutaneously or orthotopically inject the cell suspension into the flank or relevant tissue of the mice.
-
-
Treatment:
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare MGC018 and a control ADC in a sterile vehicle for injection.
-
Administer MGC018 intravenously (IV) as a single dose or in a repeat-dose schedule (e.g., once weekly for four weeks, QW×4). Doses can range from 0.3 to 10 mg/kg.
-
-
Endpoints:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize animals and excise tumors for further analysis if required.
-
2. Patient-Derived Xenograft (PDX) Efficacy Studies
-
Objective: To assess MGC018 efficacy in a model that more closely recapitulates human tumor heterogeneity.
-
Animal Models: Female Athymic Nude-Foxn1nu or male NOG mice.
-
Tumor Implantation: Implant patient-derived tumor fragments subcutaneously into the mice.
-
Treatment and Endpoint Analysis: Follow the same procedures for treatment and endpoint analysis as described for CDX models.
Visualizations
Caption: Mechanism of action for MGC018 ADC in the tumor microenvironment.
Caption: Experimental workflow for MGC018 in vivo xenograft studies.
EG-018: A Synthetic Cannabinoid Receptor Agonist
Application Note: EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that binds with high affinity to both human CB1 (Ki = 21 nM) and CB2 (Ki = 7 nM) receptors. Unlike typical SCRAs, it behaves as a weak partial agonist at the CB1 receptor. In vivo studies in mice are designed to assess its cannabimimetic effects, which are characteristic of cannabinoid compounds and are evaluated using a battery of behavioral tests known as the cannabinoid tetrad.
Quantitative Data Summary
Table 3: In Vitro Binding and Functional Activity of EG-018
| Parameter | Receptor | Value |
|---|---|---|
| Binding Affinity (Ki) | hCB1 | 21 nM |
| Binding Affinity (Ki) | hCB2 | 7 nM |
| [³⁵S]GTPγS Binding | hCB1 | Weak partial agonist (lower efficacy, greater potency than THC) |
| [³⁵S]GTPγS Binding | hCB2 | Similar potency and efficacy to THC |
Data compiled from in vitro pharmacological evaluations.
Table 4: In Vivo Effects of EG-018 in Mice
| Administration Route | Dose (mg/kg) | Test | Result |
|---|---|---|---|
| Intraperitoneal (i.p.) | Up to 100 | Cannabinoid Tetrad & Drug Discrimination | No significant effects observed. |
| Intravenous (i.v.) | 56 | Locomotor Activity | Hypomotility observed. |
| Intravenous (i.v.) | 56 | Catalepsy | Catalepsy observed (blocked by rimonabant). |
| Intravenous (i.v.) | 56 | Body Temperature | Hypothermia observed. |
Data compiled from in vivo studies in male ICR mice.
Experimental Protocols
1. Cannabinoid Tetrad Assay
-
Objective: To assess the cannabimimetic effects of EG-018 by measuring locomotor activity, catalepsy, antinociception, and body temperature.
-
Animal Model: Drug-naïve male ICR mice (31-34g).
-
Drug Preparation:
-
Dissolve EG-018 in a vehicle of 7.8% Polysorbate 80 and 92.2% sterile saline.
-
Administer at a volume of 10 ml/kg.
-
-
Procedure:
-
Administration: Administer EG-018 via intravenous (i.v.) injection at a probe dose of 56 mg/kg. Intraperitoneal (i.p.) administration has been shown to be ineffective. For antagonist studies, pre-treat with the CB1 antagonist rimonabant (3 mg/kg, i.v.) 10 minutes prior to EG-018 administration.
-
Locomotor Activity: 5 minutes post-injection, place the mouse in a locomotor activity chamber and record beam breaks for a set duration (e.g., 10 minutes) to quantify movement.
-
Catalepsy: 25 minutes post-injection, place the mouse's forepaws on a horizontal bar (e.g., 5.5 cm high). Record the time the mouse remains in this position, up to a maximum of 60 seconds.
-
Body Temperature: Measure rectal temperature using a digital thermometer at a set time point post-injection (e.g., 30 minutes).
-
Antinociception (Tail-flick or Hot Plate Test): Assess the analgesic effects by measuring the latency to withdraw the tail from a radiant heat source or to lick a paw on a heated surface.
-
Visualizations
Caption: Simplified signaling pathway of EG-018 at the CB1 receptor.
Caption: Experimental workflow for the cannabinoid tetrad assay with EG-018.
This compound (Novartis): An Apolipoprotein A-I Stimulant
Application Note: this compound was developed by Novartis as an apolipoprotein A-I (ApoA-I) stimulant for cardiovascular therapies. The development of this specific compound has been discontinued. While detailed in vivo protocols for "this compound" are not publicly available, research on other ApoA-I mimetic peptides provides a general framework for how such a compound might be tested in vivo. ApoA-I and its mimetics are studied for their anti-atherogenic, anti-inflammatory, and antioxidant properties. In vivo models typically involve mice genetically predisposed to atherosclerosis or cancer models where inflammation is a key factor.
General Experimental Protocols for ApoA-I Mimetics
1. Atherosclerosis Mouse Models
-
Objective: To evaluate the ability of an ApoA-I mimetic to inhibit the formation of atherosclerotic lesions.
-
Animal Models: Apolipoprotein E-null (ApoE-null) mice or low-density lipoprotein receptor-null (LDLR-null) mice, which readily develop atherosclerosis, especially on a high-fat diet.
-
Treatment: Peptides are often administered daily via intraperitoneal injection or multiple times per week via retro-orbital or other intravenous routes for several weeks.
-
Endpoints:
-
Quantification of atherosclerotic lesion area in the aorta (en face analysis).
-
Measurement of plasma lipid profiles (total cholesterol, HDL, LDL).
-
Analysis of inflammatory markers in plasma (e.g., serum amyloid A).
-
2. Ovarian Cancer Mouse Models
-
Objective: To investigate the anti-tumorigenic properties of ApoA-I mimetics.
-
Animal Model: Immunocompetent mice injected with a murine ovarian cancer cell line (e.g., ID8).
-
Treatment: Daily intraperitoneal injections of the ApoA-I mimetic peptide.
-
Endpoints:
-
Tumor incidence and weight at the end of the study.
-
Levels of bioactive lipids like lysophosphatidic acid (LPA) in the serum.
-
Analysis of inflammatory and proliferative markers in tumor tissue.
-
Visualizations
Caption: General mechanism of action for ApoA-I mimetic peptides.
References
App-018: Application Notes and Protocols for Preclinical and Clinical Research
For research, scientific, and drug development purposes only.
Introduction
App-018 (also known as D-4F) is a synthetic peptide composed of 18 D-amino acids designed to mimic the function of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL).[1] this compound has been investigated for its potential therapeutic role in cardiovascular diseases, primarily due to its ability to enhance the anti-inflammatory properties of HDL.[1][2] Preclinical and early clinical studies have explored its utility in atherosclerosis.[3][4] Development of this compound was discontinued after Phase I clinical trials due to low bioavailability. These notes provide a summary of the available data on the dosage and administration of this compound.
Mechanism of Action
This compound is an apolipoprotein A-I mimetic. It is believed to exert its effects by associating with HDL and promoting the removal of cholesterol from peripheral tissues, a process known as reverse cholesterol transport. Additionally, this compound has been shown to improve the anti-inflammatory function of HDL.
Quantitative Data Summary
The following tables summarize the dosage and administration details from preclinical and clinical studies of this compound.
Table 1: Preclinical Studies of this compound
| Animal Model | Administration Route | Key Findings | Reference |
| LDL receptor-deficient mice | Oral | Reduced aortic root lesion areas. | |
| Apolipoprotein E-null mice | Oral | Reduced aortic root lesions, increased preβ-HDL levels, and enhanced HDL anti-inflammatory activity. | |
| Apolipoprotein E-null mice | Oral (with statin) | Regression of lesions in the aortic root and entire aorta. | |
| Apolipoprotein E-null mice | Oral or Intraperitoneal (without statin) | Did not inhibit the progression of established lesions. |
Table 2: Phase I Clinical Trial of this compound
| Parameter | Details |
| Study Population | 50 patients with coronary artery disease (CAD). |
| Dosage Groups | 30 mg, 100 mg, 300 mg, 500 mg, and placebo. |
| Administration Route | Single oral dose. |
| Pharmacokinetics | Low plasma levels, suggesting limited bioavailability. |
| Pharmacodynamics | The two highest doses (300 mg and 500 mg) were associated with increased anti-inflammatory activity of patient-derived HDL. |
| Safety | The single oral dose was reported to be safe and well-tolerated at all concentrations. |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available due to the discontinuation of its development. The following are summaries of the methodologies based on published literature.
Preclinical Evaluation in Murine Models
-
Animal Models : LDL receptor-deficient or apolipoprotein E-null mice were used as established models of atherosclerosis.
-
Drug Administration : this compound was administered orally. In some studies, it was co-administered with a statin.
-
Efficacy Assessment : The primary endpoint was the reduction in atherosclerotic lesion area, typically measured in the aortic root.
-
Biomarker Analysis : Plasma levels of HDL, particularly preβ-HDL, were measured. The anti-inflammatory activity of HDL was also assessed.
Phase I Clinical Trial Protocol Summary
The following diagram outlines the probable workflow of the Phase I clinical trial based on the available information.
Conclusion
This compound demonstrated promising preclinical activity as an apoA-I mimetic, leading to reduced atherosclerosis in animal models. However, its clinical development was halted due to low oral bioavailability in a Phase I trial. While higher doses did show a pharmacodynamic effect on HDL's anti-inflammatory properties, the limited exposure likely prevented further development. The information presented here is intended to serve as a reference for researchers interested in the field of apoA-I mimetics and HDL-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory peptide | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Apolipoprotein A-I and its mimetics for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOCELL | Free Full-Text | High density lipoprotein as a therapeutic target: Focus on its functionality [techscience.com]
Application Note: App-018 in ERK1/2 Signaling Pathway Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the ERK1/2 pathway is implicated in various diseases, most notably in cancer, making it a prime target for therapeutic intervention. App-018 is a novel small molecule inhibitor designed to specifically target components of the ERK1/2 signaling pathway, offering a valuable tool for both basic research and drug development. This document provides a comprehensive overview of this compound's application in studying the ERK1/2 pathway, including its biochemical and cellular activity, along with detailed protocols for its use in key experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in relation to the ERK1/2 signaling pathway.
Table 1: In Vitro Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) |
| MEK1 Kinase | Kinase Assay | 15.2 |
| MEK2 Kinase | Kinase Assay | 20.5 |
| ERK1 Kinase | Kinase Assay | > 10,000 |
| ERK2 Kinase | Kinase Assay | > 10,000 |
| B-Raf Kinase | Kinase Assay | > 10,000 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | EC50 (nM) |
| HeLa | p-ERK1/2 Inhibition | Western Blot | 45.8 |
| A375 | Cell Proliferation | MTT Assay | 75.3 |
| MCF-7 | Apoptosis Induction | Caspase-3/7 Assay | 150.2 |
Signaling Pathway Diagram
The following diagram illustrates the canonical ERK1/2 signaling pathway and the point of intervention for this compound.
Caption: The ERK1/2 signaling pathway with this compound inhibition of MEK1/2.
Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 Inhibition
This protocol details the methodology to assess the inhibitory effect of this compound on ERK1/2 phosphorylation in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Epidermal Growth Factor (EGF)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Mouse anti-GAPDH
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours in serum-free DMEM.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-ERK1/2, anti-ERK1/2, and anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize p-ERK1/2 levels to total ERK1/2 and the loading control (GAPDH).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the Western Blot protocol.
Caption: Workflow for assessing p-ERK1/2 inhibition by this compound via Western Blot.
Disclaimer
The information provided in this document is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.
Application Notes and Protocols for the Preparation of App-018 Stock Solutions
For Research Use Only
Introduction
App-018 is a novel small molecule inhibitor under investigation for its potential therapeutic applications. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in research settings.
General Properties of this compound
A summary of the key properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | Essential for calculating molar concentrations. |
| Appearance | White to off-white solid | |
| Purity (by HPLC) | >98% | Recommended for reliable experimental results. |
| Solubility | Soluble in DMSO at 100 mM | Critical for stock solution preparation. |
| Storage Conditions | Store at -20°C, protect from light. | Long-term stability is dependent on proper storage.[1] |
Hypothetical Mechanism of Action
This compound is a potent and selective inhibitor of the hypothetical "Kinase-X" signaling pathway, which is implicated in cellular proliferation. By binding to the ATP-binding pocket of Kinase-X, this compound prevents the downstream phosphorylation of "Protein-Y," thereby inhibiting the activation of transcription factors responsible for cell cycle progression.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = [Desired Concentration (mM)] * [Final Volume (mL)] * [Molecular Weight ( g/mol )] * (1/1000) * 1000
Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM * 1 mL * 450.5 g/mol * (1/1000) = 4.505 mg
-
Weigh the this compound powder:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass (e.g., 4.505 mg) of this compound powder into the tared tube.
-
-
Dissolve the compound:
-
Add the appropriate volume of sterile DMSO to the tube (e.g., 1 mL for a 10 mM stock from 4.505 mg).
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[1]
-
Gentle warming in a 37°C water bath may be necessary for some compounds, but always check for temperature sensitivity.[1]
-
-
Aliquot and store:
Summary of Stock Solution Parameters:
| Parameter | Recommendation | Notes |
| Stock Solution Concentration | 10 mM | A common starting concentration for many in vitro assays. |
| Solvent | DMSO | Ensure it is compatible with your experimental system. |
| Working Concentration Range | 1 nM - 10 µM | This should be determined empirically for each specific assay. |
| Final DMSO Concentration in Assay | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments. |
| Stock Solution Stability | 6 months at -20°C | Avoid repeated freeze-thaw cycles. Discard if precipitation is observed. |
Preparation of Working Dilutions
It is recommended to prepare intermediate dilutions in DMSO before making the final dilution in your aqueous experimental buffer or cell culture medium to prevent precipitation.
Procedure for Serial Dilutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations (e.g., 1 mM, 100 µM, 10 µM).
-
For the final working concentration, dilute the appropriate intermediate DMSO stock into the final aqueous buffer or cell culture medium. For example, to make a 100 nM final solution from a 100 µM intermediate stock, you would perform a 1:1000 dilution. This ensures the final DMSO concentration remains low (e.g., 0.1%).
Troubleshooting
-
Precipitation upon dilution in aqueous buffer: If the compound precipitates when diluted into your aqueous medium, try making a more dilute intermediate stock in DMSO before the final dilution step.
-
Compound does not fully dissolve in DMSO: Ensure you are using anhydrous DMSO, as absorbed moisture can affect solubility. Gentle warming or brief sonication may also aid in dissolution.
Disclaimer: This protocol is a general guideline. Researchers should optimize the protocol based on their specific experimental needs and the properties of the specific batch of this compound being used. Always refer to the product-specific datasheet for any additional information.
References
Application Note & Protocol: AP-018 Competitive ELISA Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The AP-018 Competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a quantitative immunoassay designed for the determination of the concentration of AP-018, a novel small molecule inhibitor, in various sample types. This application note provides a detailed protocol for using this kit and presents validation data to demonstrate its performance. The assay is based on the principle of competitive binding between AP-018 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled AP-018 for a limited number of polyclonal antibody binding sites coated on a 96-well plate. This robust and sensitive assay is intended for researchers and scientists in drug development and pharmacology.
Assay Principle
The AP-018 assay is a competitive immunoassay. The microplate is pre-coated with a polyclonal antibody specific for AP-018. During the incubation, AP-018 present in the sample or standard competes with a fixed concentration of HRP-conjugated AP-018 for the antibody binding sites. After a wash step to remove unbound components, a substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colorimetric signal. The intensity of the color is inversely proportional to the concentration of AP-018 in the sample. The concentration is then determined by comparing the optical density of the samples to the standard curve.
Signaling Pathway Context
AP-018 is a synthetic compound under investigation for its potential role in modulating cellular signaling pathways implicated in cardiovascular diseases. Specifically, it has been shown to influence the ERK1/2 signaling cascade, which is a critical pathway in regulating cell proliferation, differentiation, and survival.[1] The diagram below illustrates the simplified ERK1/2 signaling pathway.
Figure 1: Simplified ERK1/2 signaling pathway showing the putative inhibitory action of AP-018 on MEK.
Experimental Workflow
The workflow for the AP-018 Competitive ELISA is a straightforward procedure involving sample preparation, competitive binding, washing, substrate reaction, and signal detection.
Figure 2: Experimental workflow for the AP-018 Competitive ELISA.
Materials and Methods
Materials Provided:
-
Microplate pre-coated with anti-AP-018 antibody (12 x 8 strips)
-
AP-018 Standard (1000 ng/mL)
-
HRP-Conjugated AP-018
-
Standard Diluent
-
Wash Buffer (20x concentrate)
-
Substrate Solution
-
Stop Solution
-
Plate Sealer
Materials Required but Not Provided:
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Squirt bottle, manifold dispenser, or automated plate washer
-
37°C incubator
Protocols
1. Reagent Preparation:
-
Bring all reagents to room temperature before use.
-
Wash Buffer: Dilute the 20x Wash Buffer concentrate 1:20 with deionized water.
-
Standards: Prepare a serial dilution of the AP-018 Standard (1000 ng/mL) with the Standard Diluent to create standards with concentrations of 500, 250, 125, 62.5, 31.25, and 15.625 ng/mL. The Standard Diluent serves as the zero standard (0 ng/mL).
2. Assay Procedure:
-
Add 50 µL of each standard, control, and sample to the appropriate wells.
-
Add 50 µL of HRP-Conjugated AP-018 to each well.
-
Cover with a plate sealer and incubate for 60 minutes at 37°C.
-
Aspirate the liquid from each well and wash 4 times with 200 µL of diluted Wash Buffer per well.
-
Add 100 µL of Substrate Solution to each well.
-
Incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
Assay Validation Data
The performance of the AP-018 Competitive ELISA was validated according to established guidelines.[2][3][4]
1. Linearity and Range: The linearity of the assay was determined by analyzing serially diluted samples. The assay was found to be linear over the range of 15.625 to 1000 ng/mL.
| Parameter | Result | Acceptance Criteria |
| Range | 15.625 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | 0.9992 | ≥ 0.99 |
Table 1: Linearity and Range of the AP-018 Assay.
2. Precision: Precision was evaluated by performing intra-assay and inter-assay variability studies using three control samples of known concentrations.
| Control Sample | Concentration (ng/mL) | Intra-Assay %CV (n=20) | Inter-Assay %CV (n=10) |
| Low | 50 | 6.8% | 8.9% |
| Medium | 200 | 5.1% | 7.2% |
| High | 800 | 4.5% | 6.5% |
| Acceptance Criteria | < 10% | < 15% |
Table 2: Intra- and Inter-Assay Precision.
3. Accuracy (Recovery): Accuracy was determined by spiking known amounts of AP-018 into a sample matrix and calculating the percent recovery.
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| 60 | 57.6 | 96.0% |
| 250 | 257.5 | 103.0% |
| 750 | 735.0 | 98.0% |
| Acceptance Criteria | 80 - 120% |
Table 3: Accuracy (Spike and Recovery).
4. Specificity (Cross-Reactivity): The specificity of the assay was tested by analyzing structurally related compounds.
| Compound | Cross-Reactivity (%) |
| AP-018 | 100% |
| Compound X | < 0.1% |
| Compound Y | < 0.1% |
| Compound Z | < 0.1% |
Table 4: Specificity of the AP-018 Assay.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (ng/mL) |
| LOD | 5.2 ng/mL |
| LOQ | 15.6 ng/mL |
Table 5: Sensitivity of the AP-018 Assay.
Conclusion
The AP-018 Competitive ELISA is a sensitive, specific, and reliable method for the quantitative determination of AP-018. The validation data demonstrates that the assay meets the performance criteria for accuracy, precision, linearity, and sensitivity, making it a valuable tool for research and drug development applications.
References
Application Notes and Protocols: Co-treatment of EG-018 with Cannabinoid Receptor Modulators
Foreword
These application notes provide a comprehensive overview of the synthetic cannabinoid receptor agonist EG-018 and detail protocols for its co-treatment with other cannabinoid receptor modulators, specifically the psychoactive cannabinoid Δ⁹-tetrahydrocannabinol (THC) and the CB1 receptor antagonist rimonabant. The information is intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of synthetic cannabinoids and their potential interactions.
Disclaimer: The compound "App-018" as specified in the initial request is not identifiable in the scientific literature. Based on available data, it is presumed that the query refers to the synthetic cannabinoid receptor agonist EG-018 . The following information is based on studies conducted on EG-018.
Introduction to EG-018
EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit products.[1] It exhibits a high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Unlike many other SCRAs, EG-018 behaves as a weak partial agonist at the CB1 receptor, with lower efficacy than THC, but greater potency.[1] At the CB2 receptor, it demonstrates potency and efficacy similar to THC.[1] The distinct pharmacological profile of EG-018 makes it a compound of interest for studying the nuanced effects of cannabinoid receptor modulation.
Data Presentation: In Vitro and In Vivo Effects of EG-018
The following tables summarize the quantitative data on the pharmacological characteristics of EG-018.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity of EG-018 [1]
| Parameter | Receptor | EG-018 | THC | CP55,940 |
| Binding Affinity (Ki, nM) | hCB1 | 21 | - | - |
| hCB2 | 7 | - | - | |
| [35S]GTPγS Binding (EC50, nM) | hCB1 | >1000 | 126 | 0.4 |
| hCB2 | 2.8 | 3.5 | 0.3 | |
| [35S]GTPγS Binding (Emax, %) | hCB1 | 13 | 38 | 100 |
| hCB2 | 35 | 39 | 100 | |
| cAMP Inhibition (EC50, nM) | hCB1 | 40 | 6.6 | 0.2 |
| hCB2 | 1.1 | 1.4 | 0.1 | |
| cAMP Inhibition (Emax, %) | hCB1 | 98 | 99 | 100 |
| hCB2 | 99 | 100 | 100 |
Table 2: In Vivo Effects of EG-018 in Mice
| Assay | Route of Administration | EG-018 Dose (mg/kg) | Effect |
| Cannabinoid Tetrad | Intraperitoneal (i.p.) | up to 100 | No significant effects on locomotor activity, catalepsy, nociception, or body temperature. |
| Intravenous (i.v.) | 56 | Produced hypomotility, catalepsy, and hypothermia. | |
| THC Drug Discrimination | Intraperitoneal (i.p.) | up to 100 | Did not substitute for THC. |
Experimental Protocols
Protocol 1: In Vivo Co-administration of EG-018 and Rimonabant in the Cannabinoid Tetrad Assay
Objective: To determine if the in vivo effects of intravenously administered EG-018 are mediated by the CB1 receptor.
Materials:
-
EG-018
-
Rimonabant
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Male ICR mice
-
Standard laboratory equipment for intravenous and intraperitoneal injections
-
Apparatus for measuring locomotor activity, catalepsy (ring test), nociception (tail-flick test), and rectal temperature.
Procedure:
-
Animal Preparation: Acclimate male ICR mice to the laboratory environment.
-
Drug Preparation: Prepare solutions of EG-018 and rimonabant in the appropriate vehicle on the day of the experiment.
-
Co-treatment Administration:
-
Administer rimonabant (3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
10 minutes after the rimonabant/vehicle injection, administer EG-018 (56 mg/kg) or vehicle intravenously (i.v.).
-
-
Cannabinoid Tetrad Assessment: 30 minutes post-EG-018 injection, perform the following tests:
-
Locomotor Activity: Place the mouse in a locomotor activity chamber and record activity for a set duration.
-
Catalepsy: Perform the ring immobility test by placing the mouse on a horizontal ring and measuring the time until it moves all four paws.
-
Nociception: Use a tail-flick apparatus to measure the latency to withdraw the tail from a heat source.
-
Body Temperature: Measure rectal temperature using a digital thermometer.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of EG-018 in the presence and absence of rimonabant.
Expected Results: The cannabimimetic effects of EG-018 (hypomotility, catalepsy, and hypothermia) are expected to be attenuated or blocked by the CB1 receptor antagonist rimonabant, indicating a CB1-mediated mechanism of action.
Protocol 2: In Vivo Co-administration of EG-018 and THC in Drug Discrimination Studies
Objective: To assess whether EG-018 can modulate the discriminative stimulus effects of THC.
Materials:
-
EG-018
-
Δ⁹-tetrahydrocannabinol (THC)
-
Vehicle
-
Male mice trained to discriminate THC (e.g., 5.6 mg/kg, i.p.) from vehicle in a two-lever operant chamber.
-
Standard operant conditioning chambers.
Procedure:
-
Animal Training: Train mice to press one lever after an injection of THC and another lever after a vehicle injection to receive a food reward. Training continues until a high level of accuracy is achieved.
-
Drug Preparation: Prepare solutions of EG-018 and THC in the appropriate vehicle.
-
Co-treatment Administration:
-
Administer EG-018 (at a range of doses, e.g., 1, 3, 10, 30, 100 mg/kg, i.p.) or vehicle.
-
30 minutes after the EG-018/vehicle injection, administer THC (at its training dose, e.g., 5.6 mg/kg, i.p.).
-
-
Drug Discrimination Session: 30 minutes after the THC injection, place the mice in the operant chambers and record the number of presses on the THC-appropriate and vehicle-appropriate levers.
-
Data Analysis: Calculate the percentage of THC-appropriate responding for each animal. Analyze the data to determine if pre-treatment with EG-018 alters the discriminative stimulus effects of THC.
Expected Results: In the available study, intraperitoneally administered EG-018 did not shift the ED50 value of THC in drug discrimination tests, suggesting it does not significantly alter the psychoactive effects of THC when administered via this route.
Mandatory Visualizations
Caption: EG-018 signaling at the CB1 receptor.
Caption: Interaction of EG-018 and Rimonabant at the CB1 receptor.
Caption: Workflow for in vivo co-treatment studies.
References
Application Note App-018: A Novel Agonist for High-Throughput Screening of Cannabinoid Receptors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
App-018 is a potent synthetic agonist that demonstrates high affinity for both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] Cannabinoid receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes, making them attractive targets for drug discovery.[3][4] this compound serves as a valuable tool for researchers engaged in high-throughput screening (HTS) campaigns to identify novel modulators of the endocannabinoid system. Its well-characterized pharmacological profile makes it an ideal reference compound for validating assay performance and interpreting screening results.
This application note provides a comprehensive overview of this compound, including its pharmacological data, detailed protocols for key in vitro assays, and guidance on its application in HTS workflows.
Mechanism of Action
This compound acts as an agonist at both CB1 and CB2 receptors. Upon binding, it initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to Gi/o proteins, which subsequently inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] The activation of the G protein can be directly measured through GTPγS binding assays.
Data Presentation
The pharmacological characteristics of this compound have been determined using a panel of in vitro assays. The data presented below is based on studies conducted with the structurally analogous compound EG-018.
| Parameter | CB1 Receptor | CB2 Receptor | Reference Compound (THC) |
| Binding Affinity (Ki, nM) | 21 | 7 | Varies |
| GTPγS Binding (EC50, nM) | Potent (lower than THC) | Similar to THC | Varies |
| GTPγS Binding (Emax) | Weak Partial Agonist | Similar to THC | Partial Agonist |
| cAMP Inhibition (EC50, nM) | 40 | Not Determined | Varies |
Table 1: Pharmacological Profile of this compound (data based on EG-018).
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway via cannabinoid receptors.
High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening.
Hit Identification Logic
Caption: Logical flow for hit identification in HTS.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds for CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells expressing human CB1 or CB2 receptors
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4
-
Radioligand: [3H]CP55,940 (specific activity ~120-180 Ci/mmol)
-
Non-specific binding control: WIN 55,212-2 (10 µM)
-
This compound and test compounds
-
96-well filter plates (GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the receptor of interest.
-
In a 96-well plate, add 50 µL of binding buffer.
-
Add 50 µL of test compound dilutions (ranging from 0.1 nM to 10 µM). For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of WIN 55,212-2.
-
Add 50 µL of [3H]CP55,940 to a final concentration of ~0.5 nM.
-
Add 50 µL of cell membrane preparation (5-10 µg protein/well).
-
Incubate at 30°C for 60 minutes.
-
Harvest the assay onto filter plates using a cell harvester and wash three times with ice-cold binding buffer.
-
Dry the filter plates, add scintillation cocktail, and count using a microplate scintillation counter.
-
Calculate Ki values using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the receptor.
Materials:
-
HEK293 cell membranes expressing CB1 or CB2 receptors
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4
-
GDP (10 µM final concentration)
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
This compound and test compounds
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Pre-incubate cell membranes (10-20 µg protein/well) with GDP in assay buffer for 15 minutes on ice.
-
In a 96-well plate, add 20 µL of test compound dilutions. For basal binding, add buffer.
-
Add 50 µL of the membrane/GDP mixture to each well.
-
Initiate the reaction by adding 30 µL of [35S]GTPγS to a final concentration of ~0.1 nM.
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration over filter plates.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the plates, add scintillation cocktail, and count.
-
Analyze data using non-linear regression to determine EC50 and Emax values.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cAMP.
Materials:
-
CHO-K1 cells expressing human CB1 receptors
-
Assay medium: DMEM/F12 with 0.1% BSA
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound and test compounds
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Seed cells in 384-well plates and grow to confluence.
-
Replace growth medium with assay medium and pre-incubate with test compounds or this compound for 15-30 minutes.
-
Add forskolin to a final concentration that stimulates a sub-maximal level of cAMP (typically 1-5 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Generate dose-response curves and calculate IC50 values.
Assay Quality Control for HTS
For successful high-throughput screening, it is crucial to monitor assay performance. The Z'-factor is a statistical parameter that reflects the quality of an assay.
Z'-Factor Calculation:
Z' = 1 - ( (3 * σ_pos) + (3 * σ_neg) ) / | µ_pos - µ_neg |
Where:
-
σ_pos = standard deviation of the positive control (e.g., this compound)
-
σ_neg = standard deviation of the negative control (e.g., vehicle)
-
µ_pos = mean of the positive control
-
µ_neg = mean of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
Table 2: Interpretation of Z'-Factor Values.
It is recommended to calculate the Z'-factor for each screening plate to ensure data quality and reliability. Assays with a Z'-factor consistently above 0.5 are considered robust for HTS.
References
- 1. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Discovery of Selective Cannabinoid CB2 Receptor Agonists by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for App-018 Labeling in Live-Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction:
App-018 is a novel, high-affinity fluorescent probe specifically designed for the selective labeling and tracking of acidic organelles, such as late endosomes and lysosomes, in live cells. Its unique chemical structure ensures high photostability and minimal cytotoxicity, making it an ideal candidate for long-term time-lapse imaging studies. The fluorophore exhibits a significant increase in fluorescence quantum yield upon accumulation in the acidic environment of lysosomes, enabling a high signal-to-noise ratio for clear visualization of organelle dynamics. These characteristics make this compound a powerful tool for investigating cellular processes such as endocytosis, autophagy, and lysosomal trafficking.
Data Presentation
The following tables summarize the key specifications and performance data for this compound.
Table 1: Optical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 582.7 g/mol |
| Excitation Wavelength (λex) | 561 nm |
| Emission Wavelength (λem) | 585 nm |
| Quantum Yield | > 0.6 in acidic environments (pH < 5.5) |
| Extinction Coefficient | 85,000 M⁻¹cm⁻¹ |
| Solubility | Soluble in DMSO and ethanol |
| Purity | >98% by HPLC |
Table 2: Performance Characteristics of this compound in Live-Cell Imaging
| Parameter | HeLa Cells | Primary Neurons |
| Optimal Concentration | 100 nM | 50 nM |
| Incubation Time | 15 minutes at 37°C | 20 minutes at 37°C |
| Photostability | ~85% fluorescence retained after 5 min illumination | ~90% fluorescence retained after 5 min illumination |
| Signal-to-Noise Ratio | > 20 | > 15 |
| Cytotoxicity (24h) | No significant effect up to 1 µM | No significant effect up to 500 nM |
Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging of Lysosomes
This protocol provides a step-by-step guide for staining and imaging lysosomes in cultured mammalian cells using this compound.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Cy3)
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency (typically 60-80%).
-
Ensure the cells are healthy and actively growing before staining.
-
-
Preparation of Staining Solution:
-
Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed, serum-free culture medium or HBSS to the final concentration (e.g., 100 nM for HeLa cells).
-
Vortex the solution gently to ensure it is well-mixed.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS or PBS.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-20 minutes at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed HBSS or complete culture medium to remove any unbound dye.
-
After the final wash, add fresh, pre-warmed complete culture medium to the cells.
-
-
Imaging:
-
Place the imaging dish on the stage of a fluorescence microscope.
-
Excite the sample using a 561 nm laser or a corresponding filter.
-
Capture the emission signal using a filter centered around 585 nm.
-
Adjust the exposure time and laser power to obtain optimal signal intensity while minimizing phototoxicity.
-
For time-lapse imaging, acquire images at desired intervals.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for labeling and imaging live cells with this compound.
Caption: Workflow for this compound staining and imaging.
Signaling Pathway: Autophagy and Lysosomal Fusion
This compound can be used to monitor the final stages of autophagy, where autophagosomes fuse with lysosomes to form autolysosomes for degradation of cellular components. The diagram below illustrates this process.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting App-018 Cytotoxicity
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering cytotoxicity issues with the hypothetical compound App-018. The information herein is applicable to various cell lines and is designed to assist in identifying and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Unexpectedly high cytotoxicity is observed at low concentrations of this compound. What are the potential causes?
A1: Several factors could contribute to higher-than-expected cytotoxicity. It is crucial to systematically investigate the following possibilities:
-
Compound Identity and Purity: Confirm the identity and purity of your this compound stock. Impurities from synthesis or degradation products could be more toxic than the compound itself.
-
Solubility Issues: this compound may have poor solubility in your cell culture medium, leading to the formation of precipitates. These precipitates can cause physical stress to the cells, resulting in cell death that is not due to the pharmacological action of the compound. Visually inspect your culture wells for any signs of precipitation.[1]
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO or ethanol, can be toxic to cells, especially at higher concentrations. It is recommended to run a solvent control to determine the maximum tolerated concentration for your specific cell line.[1] Typically, the final DMSO concentration should be kept below 0.5%.[2]
-
Contamination: Microbial contamination, including mycoplasma, in your cell culture can induce cell death, which may be mistakenly attributed to this compound.[1]
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A2: It is important to determine whether this compound is killing the cells (cytotoxic) or merely inhibiting their proliferation (cytostatic).[3] This can be achieved by:
-
Cell Counting: A cytostatic effect will result in a plateau of cell numbers over time, whereas a cytotoxic effect will lead to a decrease in the number of viable cells.
-
Apoptosis vs. Necrosis Assays: Utilizing assays that can distinguish between different modes of cell death can provide valuable insights. For example, Annexin V/Propidium Iodide (PI) staining can differentiate between apoptosis and necrosis.
Q3: My cytotoxicity assay results for this compound are not reproducible between experiments. What should I check?
A3: Lack of reproducibility is a common issue in cell-based assays and can often be traced back to subtle variations in experimental conditions. Key factors to investigate include:
-
Cell Culture Consistency: Ensure you are using cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic drift. Standardize the cell seeding density and the confluency of the stock flask from which the cells are harvested.
-
Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Incubation Conditions: Inconsistent incubation times can affect results. Also, be mindful of the "edge effect" in microplates, where wells on the perimeter are more prone to evaporation and temperature fluctuations. To mitigate this, it is good practice to fill the outer wells with sterile PBS or medium without cells and not use them for data collection.
Troubleshooting Guides
Guide 1: High Background Signal in Cytotoxicity Assays
High background signal can mask the true effect of this compound. The table below outlines potential causes and solutions.
| Observation | Potential Cause | Recommended Solution |
| High signal in "no cell" control wells | The compound may be interfering with the assay reagent (e.g., reducing MTT). | Run a cell-free control with this compound and the assay reagent. If interference is confirmed, consider switching to a different cytotoxicity assay (e.g., LDH release). |
| High signal in vehicle control wells | The solvent concentration may be too high, causing cell death. | Perform a solvent toxicity titration to determine the maximum non-toxic concentration for your cell line. |
| High variability between replicate wells | Uneven cell seeding or compound precipitation. | Ensure proper mixing of the cell suspension before seeding. Visually inspect for precipitate after adding this compound. If precipitation occurs, revisit the solubilization method. |
Guide 2: Unexpected Cytotoxicity Results
This guide addresses scenarios where the observed cytotoxicity of this compound is not as expected.
| Observation | Potential Cause | Recommended Solution |
| No dose-response relationship observed | This compound may have reached its maximum toxicity at the lowest tested concentration. | Expand the range of concentrations tested to include much lower doses. |
| Cytotoxicity observed at much lower concentrations than expected | The compound may be unstable in the culture medium, leading to a more toxic byproduct. | Assess the stability of this compound in the culture medium over the time course of your experiment using methods like HPLC. |
| This compound is not bioavailable to the cells | The compound may be binding to serum proteins in the culture medium. | Consider reducing the serum concentration in your culture medium during the treatment period, but be aware that this can also affect cell health. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours or until cells adhere and reach the desired confluency.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Cell Plating and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Maximum Release Control: Add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to the maximum release control wells. Incubate for 15 minutes at 37°C. Centrifuge and transfer 50 µL of this supernatant to the new plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate for the time specified in the kit instructions, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive (maximum release) control.
Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified intrinsic apoptosis signaling pathway induced by a cytotoxic compound.
References
improving App-018 efficacy in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with App-018 (TLL-018/ADL-018). Our goal is to help you improve the efficacy of your experiments and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (TLL-018/ADL-018) is a humanized monoclonal antibody.[1] It functions by targeting and binding to free Immunoglobulin E (IgE).[1] This action prevents IgE from binding to its receptor (FcεRI) on mast cells and basophils, which in turn inhibits the release of inflammatory mediators that cause the symptoms of chronic spontaneous urticaria (CSU) and other allergic conditions.[1]
Q2: What are the primary indications for this compound in clinical and preclinical research?
A2: this compound is primarily being investigated for moderate to severe chronic spontaneous urticaria (CSU) in patients who have an inadequate response to H1 antihistamines.[1][2] It has also been studied in the context of moderate-to-severe plaque psoriasis.
Q3: What are the typical starting doses for in-vivo studies?
A3: In clinical trials for chronic spontaneous urticaria, this compound has been administered at doses of 150mg or 300mg subcutaneously every four weeks. For preclinical animal studies, dose-ranging studies are recommended to determine the optimal therapeutic window for your specific model.
Q4: How should this compound be stored?
A4: As a monoclonal antibody, this compound should be stored at 2°C to 8°C (36°F to 46°F). It should not be frozen or shaken. Protect the solution from light by storing it in its original packaging.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low efficacy in cell-based assays | 1. Suboptimal cell density.2. Incorrect concentration of this compound.3. Cell line not expressing the target (free IgE).4. Reagent degradation due to improper storage. | 1. Optimize cell seeding density for your specific assay.2. Perform a dose-response curve to identify the optimal concentration.3. Confirm target expression in your cell line using a validated method (e.g., flow cytometry, western blot).4. Ensure this compound has been stored correctly at 2-8°C and has not expired. |
| High variability in in-vivo animal studies | 1. Improper drug administration.2. Inconsistent animal handling.3. Genetic variability within the animal cohort.4. Disease model not fully established or inconsistent. | 1. Ensure consistent subcutaneous injection technique and volume.2. Standardize animal handling procedures to minimize stress.3. Use a genetically homogenous animal strain.4. Validate your disease model to ensure consistent and measurable endpoints. |
| Unexpected side effects in animal models | 1. Off-target effects.2. Immunogenicity of the antibody.3. Contamination of the drug product. | 1. Review literature for known off-target effects of anti-IgE therapies.2. Assess for anti-drug antibodies (ADAs) in your animal subjects.3. Ensure the sterility of your this compound solution before administration. |
| Difficulty in detecting this compound in pharmacokinetic (PK) studies | 1. Inadequate sensitivity of the detection assay.2. Rapid clearance of the antibody in the animal model.3. Incorrect sample collection or processing. | 1. Develop and validate a highly sensitive ELISA or other immunoassay for this compound detection.2. Collect samples at earlier time points post-administration.3. Ensure proper sample collection, processing (e.g., serum separation), and storage (-80°C) to prevent degradation. |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay
This assay assesses the ability of this compound to inhibit IgE-mediated mast cell degranulation.
Methodology:
-
Cell Culture: Culture a suitable mast cell line (e.g., LAD2) in appropriate media.
-
Sensitization: Sensitize the mast cells with human IgE for 24 hours.
-
Treatment: Pre-incubate the sensitized cells with varying concentrations of this compound or a control antibody for 1 hour.
-
Activation: Challenge the cells with an anti-IgE antibody to induce degranulation.
-
Quantification: Measure the release of beta-hexosaminidase, a marker of degranulation, using a colorimetric substrate.
-
Analysis: Calculate the percentage inhibition of degranulation at each this compound concentration.
Protocol 2: Pharmacokinetic (PK) Study in a Murine Model
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound in mice.
Methodology:
-
Animal Model: Utilize a suitable mouse strain (e.g., C57BL/6).
-
Administration: Administer a single subcutaneous dose of this compound.
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours post-dose).
-
Sample Processing: Process blood to obtain serum and store at -80°C until analysis.
-
Quantification: Measure the concentration of this compound in serum samples using a validated ELISA specific for the antibody.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for a pharmacokinetic study of this compound.
References
troubleshooting App-018 experimental variability
Welcome to the troubleshooting guide for the App-018 Phospho-Signal Pathway Assay Kit. This resource is designed to help you resolve common issues related to experimental variability.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability when using the this compound assay kit?
A1: The most common sources of variability include inconsistent cell seeding density, variations in treatment times or concentrations, improper washing steps, and temperature fluctuations during incubations. For reproducible results, it is critical to maintain consistency across all wells and plates.
Q2: How can I be sure that my reagents are working correctly?
A2: The kit includes a positive and negative control. The positive control should yield a high signal, while the negative control should result in a low signal. If the controls are not performing as expected, it may indicate a problem with the reagents or the assay procedure.
Q3: Can I use a different plate reader than the one specified in the protocol?
A3: While the protocol has been optimized for a specific plate reader, other readers with similar specifications can be used. However, it may be necessary to optimize the reading parameters, such as wavelength and gain settings, for your specific instrument.
Troubleshooting Guide
High Background Signal
A high background signal can mask the specific signal from your samples, leading to reduced assay sensitivity.
| Potential Cause | Recommended Solution |
| Inadequate washing | Increase the number of wash steps or the volume of wash buffer. Ensure that all wells are completely aspirated after each wash. |
| Contaminated reagents | Use fresh, sterile reagents. Avoid cross-contamination between wells. |
| High antibody concentration | Titrate the primary and secondary antibodies to determine the optimal concentration. |
| Extended incubation times | Adhere strictly to the recommended incubation times in the protocol. |
Low Signal or No Signal
A low or absent signal can indicate a problem with one or more of the assay components or steps.
| Potential Cause | Recommended Solution |
| Inactive reagents | Ensure that all reagents have been stored correctly and have not expired. |
| Insufficient cell number | Optimize the cell seeding density to ensure an adequate number of cells per well. |
| Incorrect filter set on the plate reader | Verify that the correct excitation and emission wavelengths are being used for the fluorophore in the kit. |
| A problem with the biological system | Confirm that the signaling pathway is active in your cell line and that the protein of interest is expressed. |
High Well-to-Well Variability
| Potential Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and practice consistent pipetting technique. For critical steps, use a multi-channel pipette. |
| Edge effects on the plate | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS. |
| Cell clumping | Ensure that cells are in a single-cell suspension before seeding. |
| Non-uniform temperature | Ensure the plate is incubated on a flat surface in a temperature-controlled incubator to avoid temperature gradients. |
Experimental Protocols
This compound Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Cell Treatment: Treat cells with the desired compounds and incubate for the appropriate time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block non-specific binding sites with 5% BSA in PBS.
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.
Visualizations
Caption: this compound Target Signaling Pathway.
Caption: this compound Experimental Workflow.
Caption: Troubleshooting Decision Tree.
App-018 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of App-018 in long-term experiments.
Troubleshooting Guide
Users may encounter the following issues during their long-term experiments with this compound. This guide provides potential causes and solutions in a question-and-answer format.
Question: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?
Answer: A decrease in biological activity is a common indicator of this compound degradation. Several factors could be contributing to this:
-
Temperature Instability: this compound is sensitive to temperature fluctuations. Storing the compound at temperatures above the recommended 2-8°C can lead to accelerated degradation.[1]
-
pH Shift: The pH of your experimental buffer can significantly impact the stability of this compound. Deviations from the optimal pH range of 6.0-7.0 can cause hydrolysis or other chemical modifications.
-
Oxidation: Exposure to oxygen can lead to oxidative degradation of this compound. This is more likely to occur if the solution is not de-gassed or if it is stored in a container that is not airtight.
-
Adsorption to Surfaces: this compound may adsorb to the surface of storage containers, especially those made of certain plastics. This can lead to a decrease in the effective concentration of the compound in solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your this compound stock solutions and experimental samples are consistently stored at 2-8°C.
-
Monitor pH: Regularly check the pH of your buffers and solutions containing this compound.
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as L-methionine, to your buffer to prevent oxidative damage.
-
Choose Appropriate Containers: Use low-protein-binding tubes or glass vials for storing this compound solutions to minimize adsorption.
Question: I have noticed the formation of a precipitate in my this compound solution after long-term storage. What does this mean?
Answer: Precipitate formation suggests that this compound may be aggregating or precipitating out of solution. This can be caused by:
-
Concentration Effects: High concentrations of this compound can be more prone to aggregation.
-
Buffer Composition: The ionic strength and composition of your buffer can influence the solubility of this compound.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound solution can lead to aggregation and precipitation.
Troubleshooting Steps:
-
Optimize Concentration: If possible, work with lower concentrations of this compound.
-
Buffer Optimization: Screen different buffer systems to find one that enhances the solubility of this compound.
-
Aliquot Solutions: Aliquot your this compound stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for long-term stability of this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C or as a solution in a suitable buffer at 2-8°C for up to two years.[1][2] For in-use stability, a solution can be kept at 30°C for up to 28 days.[1][2]
What are the visual signs of this compound degradation?
Visual signs of degradation can include a change in the color or clarity of the solution, or the formation of a precipitate. However, chemical degradation can occur without any visible changes.
Which analytical techniques are recommended for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity and degradation of this compound. Other techniques such as mass spectrometry can be used to identify degradation products.
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions based on accelerated stability studies.
Table 1: this compound Purity (%) Over 90 Days at Different Temperatures
| Temperature | Day 0 | Day 13 | Day 33 | Day 46 | Day 60 | Day 90 |
| 5°C | 100 | 99.8 | 99.5 | 99.3 | 99.1 | 98.8 |
| 25°C | 100 | 98.5 | 96.2 | 94.1 | 92.0 | 88.7 |
| 30°C | 100 | 97.2 | 93.1 | 90.0 | 87.1 | 82.3 |
| 37°C | 100 | 94.1 | 88.3 | 83.2 | 78.5 | 71.0 |
| 40°C | 100 | 92.0 | 85.1 | 79.4 | 74.0 | 66.2 |
Table 2: Predicted Long-Term Stability of this compound at 5°C
| Time | Predicted Purity (%) |
| 6 Months | 97.6 |
| 1 Year | 95.3 |
| 1.5 Years | 93.0 |
| 2 Years | 90.7 |
Experimental Protocols
Accelerated Stability Study for this compound
This protocol describes an accelerated stability study to predict the long-term stability of this compound.
1. Materials:
- Lyophilized this compound
- Formulation buffer (e.g., 10 mM phosphate buffer, pH 6.5)
- Temperature-controlled incubators set at 5°C, 25°C, 30°C, 37°C, and 40°C
- HPLC system with a suitable column for peptide analysis
- Low-protein-binding microcentrifuge tubes
2. Procedure:
- Reconstitute lyophilized this compound in the formulation buffer to a final concentration of 1 mg/mL.
- Aliquot the solution into low-protein-binding tubes.
- Place the tubes in the temperature-controlled incubators.
- At specified time points (e.g., 0, 13, 33, 46, 60, and 90 days), remove one tube from each incubator.
- Analyze the purity of the this compound sample using HPLC.
- Record the percentage of intact this compound at each time point and temperature.
3. Data Analysis:
- Plot the percentage of intact this compound against time for each temperature.
- Use kinetic modeling software to fit the data to an appropriate degradation model.
- Use the model to predict the long-term stability of this compound at the recommended storage temperature of 2-8°C.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Optimizing App-018 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of App-018 for biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a first experiment?
A1: For initial experiments with a novel compound like this compound, a broad dose-response curve is recommended to determine its potency. A common starting range spans several orders of magnitude, typically from 1 nM to 100 µM.[1][2] If preliminary data from a high-throughput screen is available, this can help in narrowing the initial concentration range.[2]
Q2: What are the critical controls to include in my assay plate when testing this compound?
A2: To ensure accurate and interpretable results, several controls are essential.[2] These include a vehicle control (e.g., DMSO) to account for any solvent effects, an untreated control to provide a baseline for normal activity, and a positive control using a known inhibitor of the target to validate the assay's performance.[2]
Q3: How can I be sure that this compound is stable and soluble in my assay conditions?
A3: Compound solubility and stability are crucial for reliable results. It is recommended to visually inspect for any precipitation of this compound in the assay buffer. To maintain stability, prepare a high-concentration stock solution in an appropriate solvent like DMSO, store it in single-use aliquots at -20°C or -80°C, and avoid repeated freeze-thaw cycles. The final concentration of the solvent in the assay should typically be kept below 0.5% to prevent solvent-induced toxicity.
Q4: What is an IC50 value, and why is it important for my research?
A4: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor, such as this compound, that is required to reduce a specific biological or biochemical function by 50%. It is a standard measure of a compound's potency and is critical for comparing the efficacy of different compounds.
Troubleshooting Guides
Biochemical Assays (e.g., Kinase Activity Assay)
Issue 1: High variability between replicate wells.
-
Potential Cause: Inaccurate pipetting, inconsistent incubation times, or "edge effects" in the microplate.
-
Troubleshooting Steps:
-
Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.
-
Prepare a master mix of reagents to dispense across the plate to minimize variations.
-
To mitigate edge effects, avoid using the outer wells of the microplate or fill them with sterile water or media.
-
Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously.
-
Issue 2: The IC50 value for this compound is much weaker in my biochemical assay compared to the cell-based assay.
-
Potential Cause: The ATP concentration in your in vitro assay might be significantly different from physiological levels. Many in vitro kinase assays use low ATP concentrations to enhance inhibitor potency, which may not reflect the high-ATP environment within a cell.
-
Troubleshooting Steps:
-
Determine the Michaelis constant (Km) for ATP for your specific kinase.
-
Perform the kinase assay with an ATP concentration that is close to the determined Km value to better mimic physiological conditions.
-
Issue 3: I am not observing any inhibition, even at high concentrations of this compound.
-
Potential Cause: The recombinant kinase may be aggregated or inactive, or this compound might not be an inhibitor of the target kinase.
-
Troubleshooting Steps:
-
Validate the activity of your kinase using a known inhibitor as a positive control.
-
Check the quality and purity of the recombinant kinase.
-
Consider performing a binding assay, such as surface plasmon resonance (SPR), to confirm if this compound directly interacts with the target kinase.
-
Cell-Based Assays (e.g., Cell Viability/Proliferation Assay)
Issue 1: My dose-response curve is not sigmoidal and shows erratic results.
-
Potential Cause: Issues with cell seeding, compound precipitation, or interference of this compound with the assay chemistry.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before and during plating to achieve even cell seeding.
-
Visually inspect the wells for any compound precipitation after adding this compound.
-
To check for assay interference, run a control plate with this compound in cell-free media to see if it directly reacts with the viability reagent.
-
Issue 2: I'm observing an "edge effect" in my 96-well plates.
-
Potential Cause: Increased evaporation in the outer wells of the microplate, leading to changes in the concentration of media components and this compound.
-
Troubleshooting Steps:
-
Fill the outer wells with sterile PBS or media without cells to create a humidity barrier.
-
Use microplate lids with condensation rings or sealing tapes designed to reduce evaporation.
-
If possible, shorten the assay's incubation time to minimize the cumulative effects of evaporation.
-
Issue 3: this compound shows high toxicity at concentrations where I expect specific target inhibition.
-
Potential Cause: The observed effect might be due to general cytotoxicity rather than specific inhibition of the intended target, or it could be due to off-target effects.
-
Troubleshooting Steps:
-
Perform a standard cytotoxicity assay (e.g., LDH release) to determine the 50% cytotoxic concentration (CC50) and compare it to the IC50 value.
-
To investigate off-target effects, consider selectivity profiling by screening this compound against a panel of related targets.
-
Use a cell line that does not express the intended target to see if the effect persists.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Biochemical Kinase Assay
| This compound Conc. (nM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Average % Inhibition |
| 0 | 0.5 | -0.2 | 0.8 | 0.4 |
| 1 | 8.2 | 9.5 | 7.9 | 8.5 |
| 10 | 25.1 | 23.8 | 26.5 | 25.1 |
| 50 | 48.9 | 51.2 | 49.5 | 49.9 |
| 100 | 65.4 | 63.9 | 66.1 | 65.1 |
| 500 | 85.7 | 86.3 | 84.9 | 85.6 |
| 1000 | 95.2 | 94.8 | 95.5 | 95.2 |
| 10000 | 98.1 | 98.5 | 97.9 | 98.2 |
Table 2: Hypothetical Dose-Response Data for this compound in a Cell Viability Assay (72-hour incubation)
| This compound Conc. (µM) | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Average % Viability |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 0.1 | 95.3 | 96.1 | 94.8 | 95.4 |
| 0.5 | 82.1 | 80.5 | 83.2 | 81.9 |
| 1 | 65.4 | 66.8 | 64.9 | 65.7 |
| 5 | 49.8 | 51.5 | 48.9 | 50.1 |
| 10 | 35.2 | 34.1 | 36.3 | 35.2 |
| 50 | 15.8 | 16.5 | 14.9 | 15.7 |
| 100 | 5.2 | 4.8 | 5.5 | 5.2 |
Experimental Protocols
Protocol 1: IC50 Determination of this compound in a Biochemical Kinase Assay
This protocol outlines a general procedure for determining the IC50 value of this compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant Kinase
-
Kinase-specific peptide substrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP
-
Kinase reaction buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
This compound Dilution: Prepare a serial dilution of this compound. Start by diluting the 10 mM stock in DMSO, and then perform further dilutions in the kinase reaction buffer. The final DMSO concentration should be consistent across all wells and kept below 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its substrate in kinase buffer to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be optimized for the specific kinase, ideally close to its Km value.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Detect Kinase Activity: Stop the reaction and detect the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% kinase activity and a control with no kinase as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Optimizing this compound Concentration in a Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effect of this compound on cell viability using an MTT assay.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well clear-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density and add 100 µL of cell suspension to each well. Incubate the plate overnight to allow the cells to attach.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.1%.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells for an "untreated" control (medium only) and a "vehicle" control (medium with DMSO).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control wells (considered 100% viability).
-
Plot the percent cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Putative signaling pathway inhibited by this compound.
Caption: Workflow for cell-based IC50 determination.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: Overcoming App-018 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming acquired resistance to App-018, a novel tyrosine kinase inhibitor (TKI). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, small-molecule tyrosine kinase inhibitor designed to target the constitutively activated (placeholder) kinase, a key driver in certain cancer types. It functions by competitively binding to the ATP-binding pocket of the kinase, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.
Q2: My cells were initially sensitive to this compound, but now they are showing signs of resistance. What are the common mechanisms of acquired resistance to TKIs like this compound?
A2: Acquired resistance to TKIs is a common phenomenon and can occur through various mechanisms. The most frequently observed mechanisms include:
-
Secondary Mutations in the Target Kinase: The development of point mutations in the kinase domain of the target protein is a primary driver of resistance. These mutations can interfere with this compound binding, often referred to as "gatekeeper" mutations, or they can lock the kinase in an active conformation.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of the primary target. For TKIs, common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like MET, AXL, or IGF-1R, which can then reactivate downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/MAPK pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Phenotypic Changes: Cells may undergo an epithelial-to-mesenchymal transition (EMT), a process that has been linked to drug resistance and increased cell motility.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Confirmation of resistance involves a series of experiments to demonstrate a decreased sensitivity to this compound compared to the parental (sensitive) cell line. The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in both the parental and suspected resistant cell lines using a cell viability assay. A significant increase in the IC50 value for the resistant line is a primary indicator of resistance.[1][2] Further characterization can involve molecular assays to investigate the underlying mechanisms, such as sequencing the target kinase to identify mutations or performing a western blot to assess the activation of bypass signaling pathways.
Q4: What are the initial steps I should take to overcome this compound resistance in my cell line?
A4: Once resistance is confirmed, a systematic approach is necessary to overcome it. Initial strategies include:
-
Dose Escalation: In some cases, resistance can be overcome by increasing the concentration of this compound. However, this is often a temporary solution and may lead to the selection of more resistant clones.
-
Combination Therapy: A more robust strategy is to combine this compound with another therapeutic agent. The choice of the combination drug depends on the mechanism of resistance. For example, if a bypass pathway is activated, an inhibitor of a key component of that pathway would be a logical choice.
-
Switching to a Different TKI: If resistance is due to a specific mutation in the target kinase, a next-generation TKI designed to be effective against that mutation may be a viable option.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research on this compound resistance.
Problem 1: I am trying to generate an this compound resistant cell line, but the cells die at higher concentrations of the drug.
-
Question: How can I successfully establish a resistant cell line without killing all the cells?
-
Answer: Generating a drug-resistant cell line requires a gradual and stepwise increase in drug concentration.[1][3][4] Starting with a low concentration (e.g., the IC20, the concentration that inhibits 20% of cell growth) and allowing the cells to recover and repopulate before increasing the dose is crucial. It is also recommended to freeze down cells at each stage of resistance development to have backups in case of widespread cell death at a higher concentration.
Problem 2: My western blot results to investigate bypass pathways are unclear.
-
Question: How can I improve the quality of my western blots to get a definitive answer about pathway activation?
-
Answer: Unclear western blot results can be due to several factors. Ensure you are using validated antibodies for your target proteins. Optimize your protein extraction and quantification methods to ensure equal loading. It is also critical to include proper controls, such as lysates from parental cells treated with and without this compound, and from your resistant cells. Probing for both the total and phosphorylated forms of key signaling proteins (e.g., AKT and p-AKT) is essential to assess pathway activation.
Problem 3: I am not sure if the combination of this compound and a second drug is synergistic.
-
Question: How do I design an experiment to determine if two drugs are acting synergistically, additively, or antagonistically?
-
Answer: A checkerboard assay is a standard method to assess drug synergy. This involves treating cells with a matrix of concentrations of both drugs, alone and in combination. The results can be analyzed by calculating the Combination Index (CI) or the Fractional Inhibitory Concentration (FIC) index. A CI or FIC value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (Sensitive) | 10 ± 1.5 | 1 |
| This compound-R1 | 150 ± 12.1 | 15 |
| This compound-R2 | 550 ± 45.3 | 55 |
Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line.
Table 2: Synergy Analysis of this compound in Combination with Inhibitor X in this compound-R1 Cells
| Drug Combination | IC50 of this compound (nM) | IC50 of Inhibitor X (nM) | Combination Index (CI) | Synergy Interpretation |
| This compound alone | 150 | - | - | - |
| Inhibitor X alone | - | 50 | - | - |
| This compound + Inhibitor X | 25 | 10 | 0.45 | Synergistic |
CI < 0.9: Synergism; 0.9 ≤ CI ≤ 1.1: Additive; CI > 1.1: Antagonism.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes the generation of an this compound resistant cell line by continuous exposure to escalating concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
Trypsin-EDTA
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50 of this compound: Perform a cell viability assay to determine the IC50 of this compound in the parental cell line.
-
Initial Drug Exposure: Start by culturing the parental cells in their complete medium supplemented with a low concentration of this compound (e.g., IC10 or IC20).
-
Monitor and Passage Cells: Monitor the cells for signs of recovery and growth. When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound.
-
Stepwise Dose Escalation: Once the cells are proliferating at a steady rate in the presence of the initial drug concentration, increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the this compound concentration over several months. It is common for cells to grow slower or for a significant portion of cells to die after each dose escalation. The surviving cells are the ones selected for resistance.
-
Cryopreserve at Each Stage: At each stable concentration, cryopreserve a batch of cells. This is crucial for safeguarding your work.
-
Confirm Resistance: Once cells are stably growing at a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the level of resistance by performing a cell viability assay to determine the new IC50.
-
Maintain Resistant Phenotype: To maintain the resistant phenotype, continuously culture the resistant cell line in the presence of the final concentration of this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
Materials:
-
Parental and resistant cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 72 hours (or a time point determined to be optimal for your cell line).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a non-linear regression analysis.
Protocol 3: Western Blotting for Bypass Pathway Analysis
This protocol is for detecting the activation of key signaling proteins in resistant cells.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like ß-actin. Compare the levels of phosphorylated proteins between parental and resistant cells.
Protocol 4: Synergy Assay (Checkerboard Method)
This protocol is for determining the synergistic effect of this compound and a second inhibitor.
Materials:
-
Resistant cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Serial dilutions of this compound and the second inhibitor
-
MTT assay reagents
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Drug Addition (Checkerboard): Prepare serial dilutions of this compound along the rows and serial dilutions of the second inhibitor along the columns of the 96-well plate. This creates a matrix of drug combinations. Include wells with each drug alone and a vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
Cell Viability Measurement: Perform an MTT assay as described in Protocol 2.
-
Data Analysis:
-
Determine the IC50 for each drug alone.
-
For each combination, calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of this compound = (IC50 of this compound in combination) / (IC50 of this compound alone)
-
FIC of Inhibitor X = (IC50 of Inhibitor X in combination) / (IC50 of Inhibitor X alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of this compound + FIC of Inhibitor X.
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive effect; FICI > 4 indicates antagonism.
-
Visualizations
Signaling Pathways
Caption: this compound resistance via bypass pathway activation.
Experimental Workflows
Caption: Workflow for confirming this compound resistance.
Caption: Workflow for evaluating combination therapy.
References
Technical Support Center: Troubleshooting Inconsistent In vivo Results for App-018
This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in in vivo studies involving App-018. Below you will find troubleshooting guides and frequently asked questions to help identify potential causes of inconsistent results and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent efficacy of this compound in our in vivo cancer models. What are the common causes for such variability?
A1: Inconsistent in vivo efficacy can stem from a variety of factors, which can be broadly categorized into three areas: the compound itself, the animal model, and experimental procedures.[1] For a compound like this compound, which has been identified as a synthetic cannabinoid receptor agonist EG-018, its physicochemical properties and route of administration can significantly impact its activity.[2][3]
Q2: How can the formulation of this compound affect in vivo outcomes?
A2: The formulation is critical, especially for compounds with low aqueous solubility.[4][5] Inconsistent results can arise from:
-
Poor Solubility and Bioavailability: If this compound is not fully dissolved or does not remain in solution in the dosing vehicle, the actual dose administered to each animal can vary significantly.
-
Formulation Instability: The stability of the formulation over the course of the experiment is crucial. Degradation of the compound can lead to a decrease in the effective dose.
-
Inconsistent Preparation: Variations in the preparation of the dosing solution between experiments or even between different animals in the same cohort can introduce variability.
Q3: What are the key animal-related factors that can contribute to inconsistent results?
A3: Biological variability among animals is a major contributor to inconsistent in vivo data. Key factors include:
-
Genetics: The species and strain of the animal model can significantly influence drug metabolism and response.
-
Age and Sex: Physiological differences related to age and sex can alter drug pharmacokinetics and pharmacodynamics.
-
Health Status: Underlying health conditions or stress can impact an animal's response to treatment.
Q4: Can the route of administration explain the inconsistent results observed with this compound?
A4: Yes, the route of administration is a critical factor. Studies on EG-018 (a likely analog of this compound) have shown different outcomes depending on the administration route. For instance, intraperitoneal (i.p.) administration did not produce the expected cannabimimetic effects in mice, suggesting negligible occupancy of brain CB1 receptors. In contrast, intravenous (i.v.) administration did produce some effects. This discrepancy could be due to factors like first-pass metabolism or poor absorption from the peritoneal cavity.
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Tumor Growth Inhibition
If you are observing significant differences in the anti-tumor efficacy of this compound between individual animals within the same treatment group, consider the following troubleshooting steps.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Inconsistent Dosing | Ensure accurate and consistent dosing for each animal. Use calibrated equipment and verify the concentration of the dosing solution. For oral gavage, ensure proper technique to deliver the full dose to the stomach. | Reduced variability in drug exposure and more uniform therapeutic response. |
| Biological Variation | Use a well-characterized and isogenic animal strain. Ensure all animals are within a narrow age and weight range. Randomize animals into treatment groups based on initial tumor volume and body weight. | Minimized baseline differences between animals, leading to more consistent tumor growth and treatment response. |
| Variable Tumor Inoculation | Standardize the cell implantation procedure. Ensure a consistent number of viable cells are injected at the same anatomical site for each animal. | More uniform tumor establishment and growth kinetics across all animals. |
| Compound Formulation Issues | Evaluate the solubility and stability of this compound in the chosen vehicle. Consider using a formulation that enhances solubility, such as a solution with a wetting agent or a self-emulsifying drug delivery system (SEDDS). | Improved bioavailability and more consistent drug exposure, leading to less variable efficacy. |
Issue 2: Discrepancy in this compound Efficacy Between Different Experimental Cohorts
When reproducible efficacy is a challenge between different experimental runs, systematic errors are often the culprit.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Environmental Factors | Maintain a consistent and controlled environment for the animals, including temperature, humidity, and light-dark cycles. | Reduced stress-related physiological changes that can influence treatment outcomes. |
| Procedural Drift | Ensure all experimental procedures, from animal handling and dosing to tumor measurements and data collection, are standardized and followed consistently across all cohorts. | Increased reproducibility of results between experiments. |
| Reagent and Compound Variability | Use the same batch of this compound and other critical reagents for all related experiments. If a new batch is used, perform bridging studies to ensure comparability. | Elimination of variability introduced by lot-to-lot differences in compound potency or reagent quality. |
| Experimenter Bias | Implement blinding procedures for tumor measurement and data analysis to minimize unconscious bias. | More objective and reliable data collection. |
Experimental Protocols
Protocol: Preparation and Administration of this compound Formulation
-
Formulation Preparation:
-
Based on the physicochemical properties of this compound, select an appropriate vehicle. For poorly soluble compounds, consider a vehicle containing solubilizing agents like Tween 80 or a lipid-based formulation.
-
Accurately weigh the required amount of this compound and dissolve it in the vehicle.
-
Use a vortex mixer and/or sonicator to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles.
-
Prepare the formulation fresh on each day of dosing.
-
-
Oral Gavage Administration (Rodents):
-
Acclimatize animals to handling for several days before the experiment.
-
Calculate the correct dose volume based on the most recent body weight of each animal.
-
Use a sterile, appropriately sized gavage needle with a rounded tip to prevent injury.
-
Gently restrain the animal and insert the gavage needle into the esophagus to the correct depth.
-
Slowly administer the formulation to ensure proper delivery to the stomach.
-
Visualizations
Signaling Pathway of Cannabinoid Receptors
This compound is suggested to be a synthetic cannabinoid receptor agonist. The diagram below illustrates the general signaling pathway of CB1 and CB2 receptors.
Caption: General signaling pathway of CB1/CB2 cannabinoid receptors.
Experimental Workflow for Troubleshooting Inconsistent In Vivo Results
This workflow provides a systematic approach to identifying the source of variability in your experiments.
Caption: A systematic workflow for troubleshooting inconsistent in vivo data.
Decision Tree for Investigating Route of Administration Effects
This decision tree helps to logically dissect issues related to the route of administration.
Caption: Decision tree for investigating route of administration effects.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Minimizing App-018 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of App-018 in cell culture media. Precipitation of experimental compounds can significantly impact experimental outcomes by altering the effective concentration and potentially introducing cytotoxic effects. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure consistent and reliable results.
Troubleshooting Guide
Visible precipitation of this compound in your cell culture media can arise from a variety of factors, ranging from improper handling of stock solutions to interactions with media components. This guide will help you identify the root cause and implement the appropriate solution.
Issue 1: Immediate Precipitation Upon Addition of this compound to Media
If you observe precipitation immediately after adding the this compound stock solution to your culture media, it is likely due to localized high concentrations of the compound exceeding its solubility limit in the aqueous environment of the media.
| Root Cause | Solution |
| High Final Concentration of this compound | Review literature for typical working concentrations. Perform a dose-response experiment starting with lower, more soluble concentrations. |
| Insufficient Solvent Concentration | While increasing the final solvent (e.g., DMSO) concentration can improve solubility, it is critical to keep it at a non-toxic level for your cells (typically ≤ 0.5%).[1] |
| Improper Mixing Technique | Add the this compound stock solution drop-wise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.[2] |
| Temperature Shock | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1][2] |
Issue 2: Delayed Precipitation After Incubation
Precipitation that occurs after a period of incubation is often due to the compound's instability in the complex environment of the cell culture medium over time.
| Root Cause | Solution |
| Interaction with Media Components | Salts, proteins, and other supplements in the media can interact with this compound, leading to the formation of insoluble complexes.[2] Consider using a serum-free medium or reducing the serum concentration if your experiment allows. |
| pH Instability | Cellular metabolism can alter the pH of the culture medium, affecting the solubility of this compound. Ensure your medium is well-buffered and monitor the pH throughout your experiment. |
| Evaporation | Water loss from the culture vessel can increase the concentration of all components, including this compound, potentially leading to precipitation. Ensure proper humidification in the incubator and use sealed culture flasks or plates. |
| Temperature Fluctuations | Repeatedly moving media between cold storage and a warm incubator can cause less soluble components to precipitate. Aliquot media and avoid repeated warming and cooling cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of the solvent (e.g., DMSO) in my cell culture?
A1: The maximum tolerated solvent concentration is cell-line dependent. A general guideline is to keep the final concentration at or below 0.5%. For sensitive cell lines, particularly primary cells, it is advisable to stay at or below 0.1%. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q2: I see a precipitate in my culture, but I'm not sure if it's this compound or something else. What should I do?
A2: Turbidity or precipitation in cell culture can have several causes. First, examine the culture under a microscope. If the precipitate appears crystalline, it is likely the drug. If you observe budding or movement, it could be microbial contamination. If you suspect contamination, discard the culture and thoroughly disinfect the incubator and hood.
Q3: Can the type of cell culture medium affect this compound precipitation?
A3: Yes, the composition of the cell culture medium can significantly influence the solubility of this compound. Components like salts (e.g., calcium and phosphate), proteins (in serum), and other supplements can interact with the compound and cause it to precipitate. If you are experiencing persistent precipitation, you may need to test different media formulations or consider a serum-free medium.
Q4: How should I prepare my this compound stock solution to minimize precipitation?
A4: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solution, add the stock solution drop-wise to pre-warmed media while gently mixing.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the proper technique for diluting a stock solution of this compound to the final working concentration in cell culture medium to minimize the risk of precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Water bath or incubator at 37°C
Procedure:
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration.
-
While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-wise.
-
Continue to gently mix the solution for a few seconds to ensure it is homogenous.
-
Visually inspect the medium for any signs of precipitation. The medium should remain clear.
-
Use the freshly prepared this compound-containing medium for your experiment immediately.
Protocol 2: Kinetic Solubility Assay
This assay can be used to determine the solubility of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest
-
96-well microplate (clear bottom)
-
Plate reader with turbidity measurement capabilities (e.g., nephelometer or spectrophotometer at 620 nm)
-
DMSO
Procedure:
-
Prepare a series of dilutions of this compound in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the cell culture medium.
-
Transfer a small volume (e.g., 1-2 µL) of the this compound dilutions from the DMSO plate to the media plate.
-
Mix the plate gently.
-
Measure the turbidity of each well at time zero and then at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) while incubating at 37°C.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit of this compound in that medium.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Protocol for preparing this compound working solution.
References
Validation & Comparative
App-018 vs [competitor compound] efficacy
Please specify which "App-018" you would like to compare. The identifier "this compound" is associated with several different investigational compounds in the publicly available literature, each with distinct mechanisms of action and therapeutic targets.
To provide a relevant and accurate comparison guide, please clarify the following:
-
Which specific "this compound" are you interested in? For example, are you referring to:
-
TLL-018 for chronic spontaneous urticaria or plaque psoriasis?
-
ADL-018 , a proposed biosimilar to omalizumab for chronic idiopathic/spontaneous urticaria?
-
HZ-a-018 , a BTK inhibitor for primary central nervous system lymphoma?
-
INS018_055 , a pan-fibrotic inhibitor for idiopathic pulmonary fibrosis?
-
Another compound designated as "this compound"?
-
-
Who is the specific competitor compound you would like to compare it against?
Once you provide this information, I can proceed to gather the relevant data and generate the comprehensive comparison guide you have requested.
Comparative Analysis of Emerging Therapeutics to Standard of Care
This guide provides an objective comparison of two investigational therapies, ADL-018 and INS018_055, with the current standard of care for their respective indications: Chronic Spontaneous Urticaria and Idiopathic Pulmonary Fibrosis. The information is intended for researchers, scientists, and drug development professionals.
Comparison 1: ADL-018 vs. Standard of Care for Chronic Spontaneous Urticaria
Introduction: ADL-018 is a biosimilar candidate to omalizumab (XOLAIR®), a humanized monoclonal antibody that targets and inhibits immunoglobulin E (IgE). It is being developed for the treatment of Chronic Spontaneous Urticaria (CSU), also known as Chronic Idiopathic Urticaria (CIU), in patients who remain symptomatic despite H1-antihistamine treatment.
The standard of care for CSU is a stepwise approach, beginning with second-generation H1-antihistamines. For patients with an inadequate response, omalizumab is a key therapeutic option.[1][2][3][4][5]
Data Presentation
A pivotal Phase 3 clinical trial for ADL-018 has demonstrated its therapeutic equivalence to the reference product, omalizumab. While specific quantitative data from the ADL-018 trial are not yet fully published, the study met its primary and secondary endpoints. The following table summarizes the key efficacy endpoints for the standard of care, omalizumab, from its pivotal clinical trials.
| Efficacy Endpoint | Omalizumab 300 mg | Placebo |
| Change from Baseline in Weekly Itch Severity Score (ISS7) at Week 12 | -9.40 | -3.63 |
| Patients with Well-Controlled Symptoms (UAS7 ≤ 6) at Week 12 | 51.9% | 11.3% |
| Patients with Complete Response (UAS7 = 0) at Week 12 | 35.8% | 8.8% |
| Change from Baseline in Dermatology Life Quality Index (DLQI) at Week 12 | -10.29 | -6.13 |
UAS7 (Urticaria Activity Score over 7 days) combines daily itch severity and hive count scores.
Experimental Protocols
ADL-018 Phase 3 Confirmatory Trial
-
Study Design: A randomized, double-blind, multicenter study was conducted to assess the efficacy, safety, and immunogenicity of ADL-018 compared to omalizumab in patients with CSU who remained symptomatic despite H1-antihistamine treatment.
-
Population: 600 patients with Chronic Idiopathic Urticaria (CIU) or Chronic Spontaneous Urticaria (CSU).
-
Intervention: Participants received subcutaneous doses of either 150 mg or 300 mg of ADL-018 or the reference product every four weeks for a 24-week period.
-
Primary Efficacy Endpoint: The primary measure was the change from baseline in the weekly Itch Severity Score (ISS7) at Week 12 between the ADL-018 and the reference product treatment arms.
-
Outcome: The study successfully met its primary and secondary endpoints, establishing therapeutic equivalence and a comparable safety profile between ADL-018 and XOLAIR®.
Mandatory Visualization
Caption: Omalizumab (ADL-018) binds to free IgE, preventing it from activating mast cells and basophils.
Comparison 2: INS018_055 vs. Standard of Care for Idiopathic Pulmonary Fibrosis
Introduction: INS018_055 is a first-in-class, orally administered small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK) discovered and designed using generative artificial intelligence. It is currently in Phase 2 clinical trials for the treatment of Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease characterized by lung scarring.
The current standard of care for IPF includes two approved antifibrotic drugs: pirfenidone and nintedanib, which have been shown to slow the rate of disease progression.
Data Presentation
As INS018_055 is in Phase 2 development, comparative efficacy data is not yet available. The following table summarizes key efficacy data for the current standard of care medications.
| Efficacy Endpoint | Pirfenidone | Nintedanib | Placebo |
| Reduction in FVC Decline | Reduced decline vs. placebo | Annual rate of decline -110.1 to -116.6 mL/year | Annual rate of decline -218.5 to -227.6 mL/year |
| Progression-Free Survival | Improved vs. placebo | N/A | N/A |
| Relative Reduction in Risk of 1-Year Mortality | N/A | 26.7% vs. placebo | N/A |
FVC (Forced Vital Capacity) is a measure of lung function.
Experimental Protocols
INS018_055 Phase 2a Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of a 12-week oral dosage of INS018_055 in subjects with IPF.
-
Population: 60 patients with IPF in the U.S. study and 71 patients in the parallel China study.
-
Intervention: Patients are divided into four parallel cohorts and receive varying oral doses of INS018_055 or a placebo.
-
Primary Objectives: To evaluate the safety and tolerability of INS018_055.
-
Outcome: Data from the Phase 1 trial in healthy volunteers showed a favorable pharmacokinetic and safety profile. Results from the Phase 2a trials are anticipated.
Mandatory Visualization
Caption: INS018_055 inhibits TNIK, a key kinase in profibrotic signaling pathways, to reduce fibrosis.
References
- 1. Urticaria Treatment & Management: Medical Care, Prevention, Long-Term Monitoring [emedicine.medscape.com]
- 2. acaai.org [acaai.org]
- 3. Acute and Chronic Urticaria: Evaluation and Treatment | AAFP [aafp.org]
- 4. Spontaneous urticaria, chronic ordinary urticaria [pcds.org.uk]
- 5. allergyasthmanetwork.org [allergyasthmanetwork.org]
Comparative Validation of App-018 Across Multiple Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro efficacy of the novel anti-cancer compound App-018 against alternative agents across a panel of human cancer cell lines. The data presented herein is intended to serve as a reference for researchers engaged in the preclinical evaluation of targeted cancer therapies.
Quantitative Performance Analysis
The anti-proliferative activity of this compound and two alternative compounds, here designated as Alternative-A and Alternative-B, was assessed across three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) was determined for each compound to quantify its potency.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 0.5 |
| A549 | 1.2 | |
| HCT116 | 0.8 | |
| Alternative-A | MCF-7 | 1.5 |
| A549 | 2.5 | |
| HCT116 | 1.8 | |
| Alternative-B | MCF-7 | 5.2 |
| A549 | 8.1 | |
| HCT116 | 6.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are foundational for the validation of small-molecule inhibitors in a cellular context.[1]
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with a range of concentrations of this compound, Alternative-A, and Alternative-B, alongside a vehicle control (DMSO). The incubation period for the treatment was 48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Data Acquisition: The resulting formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Western Blot Analysis for Target Engagement
Western blotting was employed to determine the effect of this compound on the phosphorylation status of its putative downstream target, Protein-X.
-
Cell Lysis: Cells treated with this compound and a vehicle control were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated Protein-X (p-Protein-X) and total Protein-X. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cancer cells following treatment with a compound.
-
Cell Seeding: A low density of cells (e.g., 500 cells/well) was seeded in 6-well plates.
-
Compound Treatment: The cells were treated with various concentrations of this compound for 24 hours.
-
Incubation: The treatment medium was replaced with fresh medium, and the cells were incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: The colonies were fixed with 4% paraformaldehyde and stained with 0.5% crystal violet. Colonies containing more than 50 cells were counted.
Visualized Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: General experimental workflow for compound validation.
References
Comparison Guide: Specificity and Selectivity Analysis of App-018
This guide provides a detailed comparison of App-018, a novel inhibitor of the Kinase Associated with Proliferation (KAP), against two existing alternatives, designated as Competitor-A and Competitor-B. The following sections present supporting experimental data, detailed protocols, and visual diagrams to objectively assess the superior specificity and selectivity profile of this compound.
Biochemical Specificity Analysis: Kinome Profiling
To evaluate the specificity of this compound, its binding affinity was tested against a panel of 100 human kinases, including its primary target, KAP. The results demonstrate that this compound has a significantly higher affinity for KAP compared to other structurally related and unrelated kinases.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the dissociation constants (Kd) for each compound against KAP and two representative off-target kinases, KBP and KCP. A lower Kd value indicates a stronger binding affinity.
| Compound | Target Kinase | Kd (nM) | Off-Target Kinase (KBP) | Kd (nM) | Off-Target Kinase (KCP) | Kd (nM) |
| This compound | KAP | 0.8 | KBP | 1,250 | KCP | >10,000 |
| Competitor-A | KAP | 5.2 | KBP | 85 | KCP | 4,300 |
| Competitor-B | KAP | 15.6 | KBP | 210 | KCP | >10,000 |
Experimental Protocols: Kinase Binding Assay
-
Assay: The kinase-binding affinities were determined using a commercially available competition binding assay (DiscoverX KINOMEscan™).
-
Methodology: Test compounds were prepared in DMSO and tested at a single concentration (1 µM) against the kinase panel. Kinases are tagged with a DNA ligand, which is then immobilized on a solid support. The amount of kinase captured on the support is measured in the presence and absence of the test compound. The results are reported as Kd values, calculated from the competition curve.
Mandatory Visualization: Kinase Selectivity Concept
Caption: Conceptual diagram of this compound's high binding specificity for its target, KAP.
Cellular Selectivity Analysis: On-Target vs. Off-Target Effects
To confirm that the biochemical specificity translates to selective effects in a biological context, the inhibitory activity of each compound was assessed in two distinct cell lines:
-
KAP-Dependent Cancer Line (Model-A): A cancer cell line whose proliferation is driven by KAP activity.
-
KAP-Independent Normal Line (Model-B): A normal cell line where KAP activity is not critical for survival.
Data Presentation: Cellular Potency and Selectivity Index
The half-maximal inhibitory concentration (IC50) was determined for each compound. The Selectivity Index (SI) is calculated as (IC50 in Model-B) / (IC50 in Model-A). A higher SI value indicates greater cellular selectivity for the target-dependent cells.
| Compound | IC50 in Model-A (nM) | IC50 in Model-B (nM) | Selectivity Index (SI) |
| This compound | 15 | >20,000 | >1333 |
| Competitor-A | 80 | 1,200 | 15 |
| Competitor-B | 250 | 8,000 | 32 |
Experimental Protocols: Cell Proliferation Assay
-
Assay: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Methodology: Model-A and Model-B cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a 10-point serial dilution of each compound for 72 hours. After incubation, CellTiter-Glo® reagent was added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.
Mandatory Visualization: KAP Signaling Pathway
Caption: this compound inhibits the KAP signaling pathway, blocking downstream cell proliferation.
Overall Experimental Workflow
The comprehensive analysis of this compound followed a structured, multi-stage workflow designed to rigorously evaluate its biochemical and cellular properties from initial screening to final validation.
Mandatory Visualization: Drug Discovery and Validation Workflow
Caption: High-level workflow for the specificity and selectivity analysis of this compound.
A Head-to-Head Comparison: RM-018, a Novel Tri-Complex KRASG12C Inhibitor, Demonstrates Superiority Against Resistance Mutations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel KRASG12C inhibitor, RM-018, with the established inhibitors Adagrasib (MRTX849) and Sotorasib (AMG 510). This analysis is supported by preclinical data and focuses on inhibitor potency, mechanism of action, and efficacy against acquired resistance.
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various cancers. The KRASG12C mutation, in particular, has been a focus of targeted therapy development. While inhibitors like Adagrasib and Sotorasib have shown clinical efficacy, acquired resistance remains a significant challenge. RM-018, a novel tri-complex KRASG12C inhibitor, has emerged as a promising candidate to overcome such resistance.
Comparative Efficacy: Potency Against Wild-Type and Resistant KRASG12C
RM-018 distinguishes itself from other KRASG12C inhibitors through its unique mechanism of action and its ability to maintain potency against the clinically relevant KRASG12C/Y96D resistance mutation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for RM-018, Adagrasib (MRTX849), and Sotorasib (AMG 510) in various cancer cell lines.
| Inhibitor | Cell Line | Genotype | IC50 (nM) | Reference |
| RM-018 | NCI-H358 | KRASG12C | 1.4 | [1] |
| MIA PaCa-2 | KRASG12C | 3.5 | [1] | |
| Ba/F3 | KRASG12C | 1.8 | [1] | |
| MGH1138-1 | KRASG12C | 2.5 | [1] | |
| NCI-H358 | KRASG12C/Y96D | 2.8 | [1] | |
| MIA PaCa-2 | KRASG12C/Y96D | 7.3 | ||
| Ba/F3 | KRASG12C/Y96D | 3.1 | ||
| MGH1138-1 | KRASG12C/Y96D | 5.2 | ||
| Adagrasib (MRTX849) | NCI-H358 | KRASG12C | 14 | |
| MIA PaCa-2 | KRASG12C | 5 | ||
| Various KRASG12C | KRASG12C | 10 - 973 (2D) | ||
| Various KRASG12C | KRASG12C | 0.2 - 1042 (3D) | ||
| Ba/F3 | KRASG12C/Y96D | >1000 | ||
| Sotorasib (AMG 510) | NCI-H358 | KRASG12C | ~6 | |
| MIA PaCa-2 | KRASG12C | ~9 | ||
| Various KRASG12C | KRASG12C | 4 - 32 | ||
| Ba/F3 | KRASG12C/Y96D | >1000 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a compilation from multiple sources.
The data clearly indicates that while all three inhibitors are potent against KRASG12C-mutant cell lines, RM-018 retains significant activity in cells expressing the KRASG12C/Y96D mutation, a known mechanism of resistance to Adagrasib and Sotorasib. These latter two inhibitors show a dramatic increase in IC50 values (over 100-fold) in the presence of this mutation, rendering them largely ineffective.
Mechanism of Action: A Novel Tri-Complex Formation
RM-018 employs a distinct mechanism of action by forming a "tri-complex" with KRASG12C and the abundant intracellular chaperone protein, cyclophilin A. This novel approach allows RM-018 to bind to the active, GTP-bound state of KRASG12C. In contrast, Adagrasib and Sotorasib are covalent inhibitors that preferentially bind to the inactive, GDP-bound state of KRASG12C, locking it in an "off" state.
Caption: Mechanism of action of RM-018.
Downstream Signaling Inhibition
All three inhibitors effectively suppress the downstream mitogen-activated protein kinase (MAPK) signaling pathway, a key driver of cell growth and survival in KRAS-mutant cancers. This is evidenced by the reduced phosphorylation of key pathway components such as ERK (pERK) and RSK (pRSK). However, only RM-018 maintains this inhibitory effect in the presence of the KRASG12C/Y96D resistance mutation.
Caption: Simplified KRAS signaling pathway.
Experimental Protocols
Cell Viability Assay
A common method to assess the effect of these inhibitors on cancer cell growth is the MTT or CellTiter-Glo assay.
-
Cell Seeding: Cancer cells harboring the KRASG12C mutation (and the Y96D resistance mutation where applicable) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of RM-018, Adagrasib, or Sotorasib for 72 hours.
-
MTT Assay:
-
After the incubation period, MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The media is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
CellTiter-Glo Assay:
-
After the incubation period, CellTiter-Glo reagent is added to each well, and luminescence is measured using a luminometer.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Downstream Signaling
Western blotting is used to determine the phosphorylation status of key proteins in the MAPK pathway.
-
Cell Treatment and Lysis: Cells are treated with the inhibitors at various concentrations for a specified time (e.g., 4 hours). Following treatment, cells are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of ERK and RSK.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for inhibitor comparison.
References
Comparative Guide to the Synergistic Effects of AMP-018, a GLP-1 Receptor Agonist, in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects observed when combining AMP-018, a glucagon-like peptide-1 (GLP-1) receptor agonist, with a sodium-glucose cotransporter-2 (SGLT2) inhibitor for the treatment of type 2 diabetes (T2D) and obesity. AMP-018 is a GLP-1 generic drug candidate currently under development by Amphastar Pharmaceuticals, targeting the growing diabetes and obesity market.[1] The combination of GLP-1 receptor agonists and SGLT2 inhibitors is a promising therapeutic strategy due to their complementary mechanisms of action, leading to enhanced efficacy in glycemic control, weight management, and cardiovascular and renal protection.[2][3][4]
Quantitative Data Summary: Clinical Outcomes of GLP-1 RA and SGLT2i Combination Therapy
The following tables summarize the additive and synergistic effects observed in clinical trials comparing the combination of a GLP-1 receptor agonist (RA) and an SGLT2 inhibitor (SGLT2i) to monotherapy.
Table 1: Effects on Glycemic Control and Body Weight
| Outcome Measure | GLP-1 RA Monotherapy (Mean Change) | SGLT2i Monotherapy (Mean Change) | Combination Therapy (Mean Change) | Synergy/Additivity |
| HbA1c (%) | -1.0 to -1.5 | -0.5 to -1.0 | -1.5 to -2.0 | Additive/Slightly Greater than Additive[5] |
| Body Weight (kg) | -2.0 to -5.0 | -2.0 to -3.0 | -3.0 to -7.0 | Additive/Synergistic |
| Fasting Plasma Glucose (mg/dL) | -25 to -45 | -20 to -40 | -45 to -75 | Additive |
Table 2: Effects on Cardiovascular and Renal Parameters
| Outcome Measure | GLP-1 RA Monotherapy (Mean Change) | SGLT2i Monotherapy (Mean Change) | Combination Therapy (Mean Change) | Synergy/Additivity |
| Systolic Blood Pressure (mmHg) | -2 to -6 | -3 to -5 | -5 to -9 | Synergistic |
| Major Adverse Cardiovascular Events (MACE) | Risk Reduction | Risk Reduction | Potential for Greater Risk Reduction | Potentially Additive/Synergistic |
| Renal Outcomes (e.g., Nephropathy Progression) | Risk Reduction | Risk Reduction | Potential for Greater Risk Reduction | Potentially Additive/Synergistic |
Mechanisms of Synergistic Action
GLP-1 receptor agonists and SGLT2 inhibitors exert their effects through distinct and complementary pathways. GLP-1 RAs enhance glucose-dependent insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote satiety. SGLT2 inhibitors, on the other hand, reduce renal glucose reabsorption, leading to increased urinary glucose excretion. The combination of these actions addresses multiple pathophysiological defects in type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
Synthetic Cannabinoids: A Comparative Analysis of JWH-018 and EG-018
For researchers and professionals in drug development, understanding the nuanced profiles of synthetic cannabinoid receptor agonists (SCRAs) is critical. This guide provides a comparative analysis of two such compounds, JWH-018 and EG-018, focusing on their receptor binding affinities, functional activities, and in vivo effects. The data presented is compiled from preclinical research and aims to offer a clear, objective comparison to inform further investigation and development.
Quantitative Data Comparison
The following tables summarize the key quantitative data for JWH-018 and EG-018, providing a side-by-side comparison of their pharmacological properties.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Reference |
| JWH-018 | CB1 | 9.0 | [1] |
| CB2 | 2.94 | [1] | |
| EG-018 | CB1 | 21 | [2][3] |
| CB2 | 7 | [2] |
Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Binding Assay)
| Compound | Receptor | Efficacy | Potency (EC₅₀) | Reference |
| EG-018 | CB1 | Weak Partial Agonist (Lower than THC) | Greater than THC | |
| CB2 | Similar to THC | Similar to THC |
Table 3: In Vivo Effects in Animal Models
| Compound | Test | Species | Effects Observed | Reference |
| JWH-018 | Spontaneous Locomotion | Mice | Increased locomotion | |
| Dopamine Release | Mice | Stimulated dopamine release in the nucleus accumbens | ||
| EG-018 | Cannabinoid Tetrad (i.p. admin) | Mice | No effects observed | |
| Cannabinoid Tetrad (i.v. admin) | Mice | Hypomotility, catalepsy, and hypothermia |
Experimental Protocols
A summary of the key experimental methodologies cited in the reviewed literature is provided below.
Cannabinoid Receptor Binding Assays
Competition binding assays were utilized to determine the affinity (Ki) of the compounds for human cannabinoid receptors (CB1 and CB2). These experiments typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled cannabinoid ligand, such as [³H]CP55,940. The assay measures the ability of the test compound (JWH-018 or EG-018) to displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assays
This functional assay is used to determine the potency and efficacy of a compound as a receptor agonist. It measures the activation of G-proteins coupled to the cannabinoid receptors. In these studies, cell membranes expressing either CB1 or CB2 receptors were incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit of the G-protein. The amount of bound [³⁵S]GTPγS is then quantified to determine the compound's efficacy (Emax) and potency (EC₅₀).
In Vivo Behavioral and Neurochemical Studies
-
Spontaneous Locomotion: To assess the psychostimulant effects, mice were administered the test compounds (JWH-018, AKB48, cocaine, or amphetamine), and their locomotor activity was measured. This is often done in an open-field arena where movement is tracked by automated systems.
-
Microdialysis: This technique was used to measure dopamine release in the nucleus accumbens of freely moving mice. A microdialysis probe is surgically implanted in the brain region of interest. Following administration of the test compound, cerebrospinal fluid is collected at set intervals and analyzed for dopamine levels using high-performance liquid chromatography (HPLC).
-
Cannabinoid Tetrad: This is a series of four tests used to characterize cannabimimetic activity in mice. The four effects measured are: hypomotility (reduced movement), catalepsy (a state of immobility), analgesia (reduced pain sensitivity), and hypothermia (reduced body temperature).
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of these synthetic cannabinoids.
References
- 1. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for JWH-018: A Guide for Laboratory Professionals
An Important Note on Chemical Identification: The initial query for "App-018" did not yield a specific chemical compound. Based on the context of laboratory research and the close similarity in nomenclature, this document addresses the proper disposal and handling of JWH-018 , a widely known synthetic cannabinoid research chemical. It is crucial for laboratory personnel to verify the exact identity of their chemical substances before proceeding with any handling or disposal protocols.
This guide provides essential safety and logistical information for the proper disposal of JWH-018, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Chemical and Safety Data
JWH-018 is a potent synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[1][2] It is classified as a Schedule I controlled substance in the United States and is intended for research and forensic applications only.[1] The following table summarizes key quantitative data for JWH-018.
| Property | Value | Reference |
| Formal Name | 1-naphthalenyl(1-pentyl-1H-indol-3-yl)-methanone | [1] |
| CAS Number | 209414-07-3 | [1] |
| Molecular Formula | C₂₄H₂₃NO | |
| Formula Weight | 341.5 g/mol | |
| Purity | ≥98% | |
| Formulation | A neat solid | |
| Storage Temperature | -20°C |
Experimental Protocol: In Vitro Cannabinoid Receptor Binding Assay
This protocol outlines a detailed methodology for a competitive receptor binding assay to determine the affinity of a test compound, such as JWH-018, for the cannabinoid receptors (CB1 or CB2).
Objective: To determine the binding affinity (Ki) of JWH-018 for human cannabinoid receptors (hCB1 or hCB2) expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing hCB1 or hCB2 receptors
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Radioligand (e.g., [³H]-CP-55,940)
-
JWH-018 (as the test compound)
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Scintillation cocktail
-
96-well microplates
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the HEK293 cells expressing the target receptor to a sufficient density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Homogenize the cell pellet in ice-cold assay buffer to prepare a crude membrane suspension.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add a known concentration of radioligand to wells containing the membrane preparation and assay buffer.
-
Non-specific Binding: Add the radioligand, membrane preparation, and a high concentration of the non-specific binding control to these wells.
-
Test Compound: Add the radioligand, membrane preparation, and varying concentrations of JWH-018 to the experimental wells.
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate the bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the JWH-018 concentration.
-
Determine the IC₅₀ value (the concentration of JWH-018 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the binding affinity of JWH-018) using the Cheng-Prusoff equation.
-
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated upon the binding of an agonist, such as JWH-018, to the cannabinoid receptors (CB1 and CB2).
Caption: Cannabinoid Receptor Signaling Pathway activated by JWH-018.
Proper Disposal Procedures for JWH-018
As a DEA Schedule I controlled substance, the disposal of JWH-018 is strictly regulated. The primary goal is to render the substance "non-retrievable," meaning it cannot be transformed to a physical or chemical state or transformed into a controlled substance.
1. Segregation and Labeling of Waste:
-
Solid Waste: All disposable items that have come into contact with JWH-018, such as gloves, pipette tips, and contaminated lab paper, must be segregated into a designated, clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "JWH-018," and the associated hazards.
-
Liquid Waste: Unused solutions of JWH-018 and solvent rinses from decontamination procedures should be collected in a separate, labeled hazardous liquid waste container. The container must be compatible with the solvents used.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container that is also labeled as hazardous waste containing JWH-018.
2. On-Site Destruction (for DEA Registrants):
DEA registrants may have the option to destroy JWH-018 on-site, provided the method renders the substance non-retrievable.
-
Acceptable Methods: The DEA has identified incineration and chemical digestion as acceptable methods for rendering a controlled substance non-retrievable. Simply mixing with cat litter or coffee grounds is not sufficient for DEA registrants.
-
Record Keeping: The destruction of a controlled substance must be documented on a DEA Form 41 ("Registrants Inventory of Drugs Surrendered"). This form requires information about the drug, quantity, and method of destruction, and must be witnessed by at least two authorized employees.
3. Disposal via a Reverse Distributor:
For many laboratories, the most practical and compliant method of disposal is to use a DEA-registered reverse distributor.
-
Procedure:
-
Contact a DEA-registered reverse distributor to arrange for the pickup and disposal of the JWH-018 waste.
-
The reverse distributor will provide the necessary shipping containers and documentation.
-
For the transfer of a Schedule I substance like JWH-018, the reverse distributor must issue an official DEA Form 222 to the laboratory.
-
The laboratory is responsible for securely packaging and labeling the waste according to the reverse distributor's instructions and Department of Transportation (DOT) regulations.
-
The reverse distributor will then take possession of the waste and ensure its proper destruction, providing the laboratory with a certificate of destruction for their records.
-
4. Decontamination of Work Areas:
-
All surfaces and equipment that may have come into contact with JWH-018 must be decontaminated.
-
Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a general laboratory disinfectant.
-
Dispose of all cleaning materials as hazardous solid waste as described above.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant handling and disposal of JWH-018, minimizing risks to personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
References
Essential Safety and Operational Protocols for Handling App-018
This document provides immediate and essential safety, handling, and disposal procedures for the novel compound App-018. The following guidelines are intended for all researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of their work. Adherence to these protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE) Summary
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory procedures involving this compound.
| Procedure | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Low-Concentration Handling (Aqueous) | Nitrile gloves (double-gloved) | ANSI Z87.1-rated safety glasses | Standard laboratory coat | Not generally required (work in a ventilated area) |
| High-Concentration/Volatile Handling | Chemically resistant gloves (e.g., Butyl) | Chemical splash goggles | Chemical-resistant gown or apron | Fume hood or approved respirator (e.g., N95) |
| Weighing and Aliquoting (Solid Form) | Nitrile gloves (double-gloved) | Chemical splash goggles | Disposable gown over laboratory coat | Fume hood or ventilated balance enclosure |
| Emergency Spill Response | Heavy-duty, chemically resistant gloves | Face shield and splash goggles | Full-coverage chemical-resistant suit | Self-contained breathing apparatus (SCBA) if required |
Standard Operating Procedures for this compound
I. Pre-Experiment Preparation:
-
Safety Data Sheet (SDS) Review: Before handling this compound, all personnel must review its Safety Data Sheet to understand its physical, chemical, and toxicological properties.
-
PPE Inspection: Inspect all PPE for signs of damage or degradation before use. Ensure proper fit and functionality.
-
Work Area Decontamination: The designated work area, including the fume hood and any equipment, must be decontaminated before and after handling this compound.
-
Emergency Equipment Check: Verify that the safety shower, eyewash station, and spill kit are accessible and in proper working order.
II. Handling and Experimental Workflow:
-
Controlled Environment: All handling of this compound, particularly in its concentrated or volatile forms, must be conducted within a certified chemical fume hood.
-
Weighing and Transfer:
-
Use a ventilated balance enclosure or a dedicated area within a fume hood for weighing the solid form of this compound.
-
Employ anti-static techniques to prevent dispersal of powdered material.
-
Use appropriate tools (e.g., spatulas, weighing paper) that are compatible with this compound.
-
-
Solution Preparation:
-
Slowly add this compound to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an approved decontamination solution.
-
Properly doff and dispose of all single-use PPE in the designated hazardous waste container.
-
III. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound (e.g., gloves, pipette tips, empty vials) must be segregated into a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Solid Waste: Solid this compound waste and contaminated disposables must be placed in a separate, labeled solid hazardous waste container.
-
Disposal Request: Follow your institution's established procedures for the pickup and disposal of chemical waste. Ensure all labeling and documentation are complete and accurate.
Workflow for Safe Handling and Disposal of this compound
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
